molecular formula C20H19FN6O B601084 N-Desmethyl Dovitinib CAS No. 668432-44-8

N-Desmethyl Dovitinib

Cat. No.: B601084
CAS No.: 668432-44-8
M. Wt: 378.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Dovitinib is a significant metabolite of the parent compound Dovitinib (TKI258), which is an orally active small molecule and multi-kinase inhibitor that has been in clinical development for various cancers, including renal cell carcinoma . As a metabolite, this compound is critical for pharmacokinetic and pharmacodynamic studies, aiding researchers in understanding the metabolic fate and disposition of the investigational drug Dovitinib. Dovitinib itself is recognized for its potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and pathological angiogenesis . Its targets include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), among others . Furthermore, research indicates that the structural profile of dovitinib allows it to interact with DNA and inhibit key DNA processing enzymes, topoisomerase I and II, suggesting that its anti-cancer activity may stem from a dual mechanism of action involving both kinase inhibition and direct DNA targeting . The study of this compound is therefore essential for a comprehensive safety and efficacy profile of dovitinib, providing invaluable insights for oncology research and drug development. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUNJGIEUWMQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747550
Record name (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668432-44-8
Record name (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmethyldovitinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ3QQH95R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Forging the Path to N-Desmethyl Dovitinib: An In-Depth Technical Guide to its In Vitro Biological Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the in vitro biological synthesis of N-Desmethyl Dovitinib, a primary metabolite of the multi-kinase inhibitor Dovitinib. Moving beyond a simple recitation of protocols, this document delves into the causal biochemical pathways, offering field-proven insights to empower researchers in drug metabolism and development. Herein, we explore the enzymatic machinery responsible for this biotransformation, present detailed methodologies for its recreation in a laboratory setting, and provide the necessary analytical tools for the robust quantification of the resulting metabolite.

The Scientific Imperative: Understanding Dovitinib Metabolism

Dovitinib, a potent oral tyrosine kinase inhibitor, targets a range of receptors implicated in tumor growth and angiogenesis, including FGFR, VEGFR, and PDGFR.[1] The metabolic fate of Dovitinib is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The N-demethylation of Dovitinib to this compound is a key metabolic pathway, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2] Understanding and replicating this process in vitro is paramount for several key areas of drug development:

  • Metabolite Identification and Profiling: Characterizing the metabolic landscape of a drug candidate is a regulatory requirement and essential for a complete understanding of its biological activity.

  • Pharmacokinetic and Toxicological Assessment: The generation of authentic metabolite standards is crucial for their quantification in biological matrices and for evaluating their pharmacological and toxicological profiles.

  • Drug-Drug Interaction Studies: In vitro systems allow for the investigation of a drug's potential to inhibit or induce metabolic enzymes, providing predictive insights into its interaction with co-administered therapies.

The Enzymatic Engine: Cytochrome P450 Isoforms in Dovitinib N-Demethylation

The biotransformation of Dovitinib to its N-desmethyl metabolite is predominantly catalyzed by cytochrome P450 enzymes, with isoforms CYP1A and CYP3A4 identified as the primary contributors.[2] These heme-containing monooxygenases, abundant in the liver, are the workhorses of xenobiotic metabolism.

The N-demethylation reaction proceeds via an oxidative mechanism, where a methyl group is removed from a nitrogen atom. This process is dependent on the presence of molecular oxygen and the reducing equivalents provided by NADPH, facilitated by the ancillary enzyme NADPH-cytochrome P450 reductase.

Dovitinib Dovitinib CYP_Enzyme CYP1A / CYP3A4 Dovitinib->CYP_Enzyme NDesmethyl_Dovitinib This compound CYP_Enzyme->NDesmethyl_Dovitinib Catalyzes N-demethylation NADP NADP+ CYP_Enzyme->NADP H2O H2O CYP_Enzyme->H2O NADPH NADPH + H+ NADPH->CYP_Enzyme Provides reducing equivalents O2 O2 O2->CYP_Enzyme Oxidizing agent

Fig 1. Simplified schematic of Dovitinib N-demethylation by CYP enzymes.

In Vitro Synthesis Strategies: From Microsomes to Recombinant Enzymes

The in vitro synthesis of this compound can be achieved using various systems that recapitulate the metabolic environment of the liver. The choice of system depends on the specific research question, balancing physiological relevance with experimental simplicity.

Human Liver Microsomes (HLMs): The Gold Standard

HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are enriched in CYP enzymes.[3] They represent a physiologically relevant and widely accepted model for in vitro drug metabolism studies.

Quantitative Data Summary: In Vitro Metabolism of Dovitinib

ParameterValueSource
In Vitro Half-life (t1/2)15.48 min[3]
Intrinsic Clearance (Clint)52.39 mL/min/kg[3]

Experimental Protocol: N-Demethylation of Dovitinib using Human Liver Microsomes

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Dovitinib Stock Solution: Prepare a concentrated stock solution of Dovitinib (e.g., 10 mM in DMSO).

    • NADPH Regenerating System (NRS): Prepare a fresh NRS solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of NADPH during the incubation.

    • Human Liver Microsomes: Thaw a vial of pooled human liver microsomes on ice. Dilute to the desired working concentration (e.g., 1 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, Dovitinib stock solution (to achieve the desired final concentration, e.g., 1-10 µM), and the diluted HLM suspension.

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NRS solution.

    • Incubate at 37°C with gentle agitation for a defined period (e.g., 0, 5, 15, 30, and 60 minutes). Time-course experiments are crucial for determining the initial rate of metabolism.

  • Reaction Termination:

    • Stop the reaction at each time point by adding an ice-cold organic solvent, such as acetonitrile or methanol, typically in a 2:1 or 3:1 volume ratio to the incubation mixture. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains Dovitinib and its metabolites, to a new tube for analysis.

cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination cluster_processing 4. Sample Processing Reagents Prepare Buffer, Dovitinib Stock, NADPH Regenerating System (NRS), and Human Liver Microsomes (HLMs) Combine Combine Buffer, Dovitinib, and HLMs Reagents->Combine Preincubation Pre-incubate at 37°C for 5 min Combine->Preincubation Initiate Initiate reaction with NRS Preincubation->Initiate Incubate Incubate at 37°C with shaking Initiate->Incubate Terminate Add ice-cold organic solvent (e.g., Acetonitrile) Incubate->Terminate Vortex Vortex vigorously Terminate->Vortex Centrifuge Centrifuge to pellet proteins Vortex->Centrifuge Supernatant Transfer supernatant for analysis Centrifuge->Supernatant Analysis Analysis Supernatant->Analysis LC-MS/MS Analysis

Fig 2. Experimental workflow for Dovitinib metabolism in human liver microsomes.
Recombinant CYP Enzymes: A Mechanistic Deep Dive

For a more granular understanding of the contribution of individual CYP isoforms, recombinant enzymes expressed in systems like baculovirus-infected insect cells or E. coli are invaluable. This approach allows for the determination of the kinetic parameters of each enzyme in isolation.

Experimental Protocol: Dovitinib N-Demethylation with Recombinant CYP3A4

This protocol is analogous to the HLM procedure, with the following key modifications:

  • Enzyme Source: Replace HLMs with a commercially available recombinant human CYP3A4 enzyme preparation, co-expressed with NADPH-cytochrome P450 reductase.

  • Enzyme Concentration: The concentration of the recombinant enzyme should be optimized based on the manufacturer's recommendations and preliminary experiments.

  • Lipid Environment: Some recombinant CYP systems may require the addition of lipids (e.g., liposomes) to reconstitute the membrane environment and enhance enzymatic activity.

Analytical Quantification: The Role of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.

Key Considerations for LC-MS/MS Method Development:

  • Chromatographic Separation: A reversed-phase C18 column is typically effective for separating Dovitinib and its more polar N-desmethyl metabolite. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[6]

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in the positive ion mode is generally suitable for the analysis of Dovitinib and its metabolites.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred acquisition mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to the analyte of interest.

LC-MS/MS Parameters for Dovitinib

AnalytePrecursor Ion (m/z)Product Ion (m/z)Source
Dovitinib393337, 309[6]
This compoundTo be determined empiricallyTo be determined empirically

Note: The MRM transitions for this compound would need to be optimized by infusing a solution of the synthesized metabolite into the mass spectrometer and identifying the most abundant and stable fragment ions.

Sample Preparation for LC-MS/MS Analysis:

The supernatant obtained after protein precipitation from the in vitro incubation can often be directly injected into the LC-MS/MS system. However, depending on the sensitivity requirements and the complexity of the matrix, further sample clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Conclusion and Future Directions

This guide has provided a detailed technical framework for the in vitro biological synthesis of this compound. By leveraging well-characterized in vitro systems such as human liver microsomes and recombinant CYP enzymes, researchers can reliably generate this key metabolite for further pharmacological and toxicological evaluation. The application of robust analytical techniques like LC-MS/MS is essential for the accurate quantification of the synthesized metabolite.

Future research in this area could focus on determining the precise enzyme kinetics (Km and Vmax) for the N-demethylation of Dovitinib by individual CYP isoforms. Such data would be invaluable for building more accurate physiologically based pharmacokinetic (PBPK) models to predict Dovitinib's disposition and potential for drug-drug interactions in vivo. Furthermore, the synthesis and characterization of other potential metabolites of Dovitinib will contribute to a more complete understanding of its metabolic fate.

References

Sources

Technical Monograph: N-Desmethyl Dovitinib & The TKI-258 Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Metabolic Kinetics, and Experimental Characterization

Executive Summary

This technical guide analyzes the pharmacological profile of N-Desmethyl Dovitinib , the primary active metabolite of the multi-targeted tyrosine kinase inhibitor (TKI) Dovitinib (TKI-258). Unlike simple metabolic byproducts, this compound retains significant biological activity, contributing to the systemic efficacy of the parent drug. This document details the structural basis of its ATP-competitive inhibition, the unique CYP-mediated auto-induction loop that governs its kinetics, and validated protocols for its characterization in drug development workflows.

Chemical Identity & Metabolic Genesis

Structural Activity Relationship (SAR)

Dovitinib is a benzimidazole-quinolinone compound.[1][2] The transition to This compound occurs via the removal of a methyl group from the piperazine moiety. This structural modification is critical for researchers to understand because:

  • Retention of Pharmacophore: The core benzimidazole-quinolinone scaffold—responsible for hydrogen bonding within the ATP-binding pocket of the kinase—remains intact. Consequently, the metabolite retains a similar target inhibition profile (FGFR, VEGFR, PDGFR) to the parent.

  • Solubility & Clearance: The demethylation alters the lipophilicity (

    
    ), potentially modifying the metabolite's volume of distribution (
    
    
    
    ) and renal clearance rates compared to the parent.
The CYP1A/3A4 Metabolic Axis

The formation of this compound is not a passive clearance event but part of a complex feedback loop.

  • Enzymatic Drivers: The biotransformation is catalyzed primarily by CYP1A1 , CYP1A2 , and CYP3A4 .

  • Auto-Induction Phenomenon: Dovitinib acts as an aryl hydrocarbon receptor (AhR) agonist, inducing the expression of CYP1A1/1A2. This creates a self-limiting pharmacokinetic condition : as Dovitinib concentrations rise, it accelerates its own metabolism into this compound, often resulting in lower steady-state exposure (

    
    ) compared to single-dose kinetics.
    
Visualization: Metabolic Feedback Loop

The following diagram illustrates the conversion of Dovitinib to its metabolite and the subsequent auto-regulatory induction loop.

MetabolicLoop Dovitinib Dovitinib (Parent) [Active] CYP_Enzymes CYP1A1 / CYP1A2 (Hepatic Microsomes) Dovitinib->CYP_Enzymes Substrate AhR AhR Activation (Nuclear Translocation) Dovitinib->AhR Agonist Binding Metabolite This compound [Active Metabolite] CYP_Enzymes->Metabolite N-Demethylation GeneExp Increased CYP1A Transcription AhR->GeneExp Promoter Activation GeneExp->CYP_Enzymes Enzyme Induction

Caption: Figure 1. The auto-induction loop where Dovitinib accelerates its own conversion to this compound via AhR-mediated CYP upregulation.

Pharmacodynamics: Mechanism of Action

ATP-Competitive Inhibition

Both Dovitinib and this compound function as Type I/II hybrid inhibitors . They bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs) in the active (or intermediate) conformation.

  • Binding Mode: The quinolinone core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" amino acids of the kinase.

  • Steric Blockade: The piperazine tail (modified in the metabolite) extends into the solvent-accessible region, stabilizing the drug-enzyme complex and preventing ATP entry.

Target Specificity & Downstream Effects

The metabolite contributes to the blockade of three major angiokinase pathways. This "pan-TKI" activity is essential for overcoming resistance mechanisms (e.g., upregulation of FGF signaling when VEGF is blocked).

Target ClassSpecific KinasesPhysiological Consequence of Inhibition
FGFR FGFR1, FGFR3Blockade of cell proliferation and survival; reversal of VEGF-resistance.
VEGFR VEGFR1, VEGFR2, VEGFR3Inhibition of tumor angiogenesis and lymphangiogenesis.
PDGFR PDGFR-

Disruption of pericyte recruitment and stromal support.
Class III RTKs FLT3, c-KitInduction of apoptosis in leukemic cells and GIST.
Visualization: Signal Transduction Blockade

SignalingPathway cluster_membrane Cell Membrane FGFR FGFR / VEGFR (Receptor) RAS RAS FGFR->RAS Activation Drug This compound (ATP Competitor) Drug->FGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation/Angiogenesis) ERK->Nucleus

Caption: Figure 2. This compound intercepts signaling at the receptor level, preventing the RAS/RAF/MEK phosphorylation cascade.

Comparative Potency Data

While specific IC50 values for the metabolite are often proprietary to internal development brochures, it is structurally and pharmacologically analogous to the parent. The table below presents the validated inhibitory profile of the Dovitinib pharmacophore, which the metabolite mimics.

Table 1: Inhibitory Potency Profile (Cell-Free Kinase Assays)

Kinase TargetIC50 (nM)Clinical Relevance
FLT3 1Acute Myeloid Leukemia (AML)
c-Kit 2Gastrointestinal Stromal Tumors (GIST)
FGFR1 8Breast Cancer, Renal Cell Carcinoma (RCC)
FGFR3 9Bladder Cancer, Multiple Myeloma
VEGFR1 10Angiogenesis
VEGFR2 13Angiogenesis (Primary Driver)
PDGFR-

27Stromal Maintenance

Note: The metabolite is generally considered equipotent or slightly less potent depending on the specific kinase isoform, but contributes significantly to the total "active moiety" in vivo.

Experimental Protocols (Scientist-to-Scientist)

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

Objective: To quantify the IC50 of this compound against FGFR1/VEGFR2. Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over radiometric assays for high-throughput screening due to lack of radioactive waste and high sensitivity.

  • Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Priming: Incubate recombinant FGFR1 (0.2 ng/µL) with this compound (serial dilutions in DMSO) for 15 minutes at RT. Crucial Step: This pre-incubation allows the inhibitor to access the ATP pocket before competition begins.

  • Reaction Start: Add Biotin-labeled peptide substrate (1 µM) and ATP at

    
     concentration (approx. 10-50 µM depending on kinase).
    
  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add Streptavidin-XL665 and Eu-Cryptate labeled anti-phosphotyrosine antibody in EDTA stop buffer.

  • Readout: Measure FRET signal (665 nm/620 nm ratio) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot log[inhibitor] vs. response using a 4-parameter logistic fit.

Protocol: Metabolic Stability & Phenotyping

Objective: To confirm the CYP-mediated formation of the metabolite. Rationale: Verifying the CYP1A/3A4 pathway ensures that drug-drug interaction (DDI) predictions are accurate.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate Dovitinib (1 µM) in phosphate buffer (pH 7.4).

  • Inhibitors (Phenotyping):

    • Control: No inhibitor.

    • CYP3A4 blockade: Ketoconazole (1 µM).

    • CYP1A2 blockade: Furafylline (10 µM).

  • Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6P dehydrogenase).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor transition for Dovitinib (parent) and this compound (product -14 Da).

References

  • Sarker, D., et al. (2008). "Dovitinib (TKI258), a multitargeted growth factor receptor kinase inhibitor: Phase I, pharmacokinetic, and pharmacodynamic study." Clinical Cancer Research.

  • Novartis Pharmaceuticals. (2013). "Dovitinib (TKI258) Investigator Brochure / Clinical Pharmacology Review.
  • Hasselbalch, B., et al. (2014). "Dovitinib (TKI258) in patients with glioblastoma: A phase I/II trial." The Oncologist.

  • Kovacs, K., et al. (2015). "Interaction Potential of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib with Drug Transporters and Drug Metabolising Enzymes." Pharmaceutics.[2]

  • MedChemExpress. "Dovitinib Product Information & Biological Activity."

Sources

N-Desmethyl Dovitinib: An In-Depth Technical Guide on a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The following guide was developed to provide a comprehensive technical overview of N-Desmethyl Dovitinib as a potential therapeutic agent. However, a thorough review of publicly available scientific literature reveals a significant scarcity of specific data on this particular metabolite. The vast majority of research focuses on its parent compound, Dovitinib (also known as TKI258 and CHIR-258).

Therefore, this guide will primarily focus on the well-characterized pharmacology of Dovitinib to establish a foundational understanding of the likely mechanism of action and therapeutic potential of its N-desmethylated form. We will supplement this with available information on the metabolism of Dovitinib and draw logical inferences based on the behavior of similar N-desmethyl metabolites of other kinase inhibitors. This approach is intended to provide the most scientifically grounded perspective possible in the absence of direct, extensive research on this compound itself.

Part 1: Introduction and Rationale

Dovitinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has been investigated in numerous preclinical and clinical studies for the treatment of various solid tumors.[1][2] It exerts its anti-cancer effects by inhibiting a range of receptor tyrosine kinases (RTKs) crucial for tumor growth, proliferation, and angiogenesis.[3][4] Like many small molecule inhibitors, Dovitinib undergoes metabolism in the body, primarily through the cytochrome P450 (CYP) enzyme system. This process can lead to the formation of various metabolites, including this compound.

The therapeutic relevance of drug metabolites can vary significantly. Some are inactive and are simply byproducts of drug clearance. Others, however, can retain or even exceed the biological activity of the parent compound. In the field of oncology, several N-desmethyl metabolites of TKIs have demonstrated significant anti-tumor activity. For instance, N-desmethyl selumetinib is reported to be 3- to 5-times more potent than its parent drug, selumetinib.[5] This precedent provides a strong rationale for investigating this compound as a potentially active therapeutic agent.

Part 2: Presumed Mechanism of Action and Key Signaling Pathways

Based on the well-established mechanism of its parent compound, this compound is presumed to function as a multi-targeted TKI. Dovitinib potently inhibits Class III, IV, and V RTKs, with particularly strong activity against fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[2][6] It also shows inhibitory activity against other RTKs such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[7]

These RTKs are critical nodes in signaling pathways that drive key cellular processes frequently dysregulated in cancer, including:

  • Cell Proliferation and Survival: The RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, which are downstream of FGFR and other RTKs, are central regulators of cell growth and survival.[2][8]

  • Angiogenesis: VEGFRs are the primary mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2]

The inhibitory action of Dovitinib on these receptors leads to the suppression of these critical downstream signaling cascades, ultimately resulting in decreased tumor cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor-associated angiogenesis.[2][6][8]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation NDD This compound NDD->FGFR Inhibition NDD->VEGFR Inhibition NDD->PDGFR Inhibition

Caption: Presumed signaling pathway inhibition by this compound.

Part 3: Preclinical and Clinical Landscape of the Parent Compound, Dovitinib

Preclinical Activity of Dovitinib
  • In Vitro: Dovitinib has demonstrated potent anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines, particularly those with dysregulated FGFR signaling.[2][8] For example, it has shown significant anti-tumor activity against colorectal cancer cell lines, regardless of KRAS or BRAF mutation status.[2]

  • In Vivo: In various xenograft models, orally administered Dovitinib has been shown to inhibit tumor growth and reduce angiogenesis.[2][9] Studies have demonstrated its efficacy in models of gastric cancer, where it also enhanced the effects of nab-paclitaxel.[9]

Clinical Trials of Dovitinib

Dovitinib has been evaluated in numerous Phase I, II, and III clinical trials across a spectrum of malignancies, including:

  • Renal Cell Carcinoma (RCC): A phase I study in advanced or metastatic RCC showed that Dovitinib was tolerable and demonstrated anti-tumor activity.[10] However, a subsequent phase III trial did not show superiority over sorafenib in the third-line setting.[11]

  • Adenoid Cystic Carcinoma (ACC): A phase II study revealed that while objective response rates were low, Dovitinib did suppress the tumor growth rate in patients with recurrent or metastatic ACC.[12]

  • Advanced Melanoma: A phase I/II study showed that Dovitinib had an acceptable safety profile and inhibited FGFR and VEGFR, although with limited clinical benefit.[13]

  • Other Solid Tumors: Dovitinib has also been investigated in breast cancer, gastric cancer, and other solid tumors with varying degrees of success.[6]

Pharmacokinetics and Metabolism of Dovitinib

Dovitinib is orally administered and its metabolism is influenced by CYP enzymes. A study on the effect of Dovitinib on various CYP isoforms concluded that it is a strong inducer of CYP1A2 and a moderate inducer of CYP2C19, while having a moderate inhibitory effect on CYP3A4/5 in humans.[3] The N-demethylation of the piperazine moiety of Dovitinib is a likely metabolic pathway mediated by these enzymes, leading to the formation of this compound. The pharmacokinetic profile of Dovitinib has been characterized in several clinical trials, with trough concentrations being measured to assess exposure.[11]

Part 4: Proposed Experimental Workflow for the Evaluation of this compound

To rigorously assess the therapeutic potential of this compound, a systematic experimental workflow is required. The following protocols are standard methodologies used in the preclinical evaluation of TKIs.

In Vitro Characterization
  • Kinase Inhibition Assays:

    • Objective: To determine the inhibitory potency (IC50) of this compound against a panel of purified kinases, including FGFRs, VEGFRs, PDGFRs, c-Kit, and FLT3.

    • Methodology: Utilize a radiometric or fluorescence-based kinase assay format. Incubate varying concentrations of this compound with the target kinase, a suitable substrate, and ATP. Measure the resulting kinase activity and calculate the IC50 value. A direct comparison with Dovitinib should be performed.

  • Cell-Based Proliferation Assays:

    • Objective: To assess the anti-proliferative effects of this compound on a panel of cancer cell lines with known RTK expression and activation status.

    • Methodology (MTT Assay):

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of this compound and Dovitinib for 72 hours.

      • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assays:

    • Objective: To determine if the anti-proliferative effects of this compound are mediated by the induction of apoptosis.

    • Methodology (Annexin V/Propidium Iodide Staining):

      • Treat cancer cells with this compound at concentrations around the GI50 value for 24-48 hours.

      • Harvest the cells and wash with PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

      • Incubate in the dark for 15 minutes.

      • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis of Downstream Signaling:

    • Objective: To confirm that this compound inhibits the intended signaling pathways in cancer cells.

    • Methodology:

      • Treat cancer cells with this compound for a short duration (e.g., 1-4 hours).

      • Lyse the cells and quantify protein concentration.

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Evaluation
  • Pharmacokinetic (PK) Studies:

    • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model (e.g., mice or rats).

    • Methodology: Administer a single dose of this compound intravenously and orally to different cohorts of animals. Collect blood samples at various time points and analyze the plasma concentrations of the compound using LC-MS/MS. This will allow for the determination of key PK parameters such as bioavailability, clearance, and half-life.

  • Xenograft Tumor Models:

    • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

    • Methodology:

      • Implant human cancer cells subcutaneously into immunocompromised mice.

      • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, Dovitinib).

      • Administer the compounds orally at a predetermined dose and schedule.

      • Measure tumor volume and body weight regularly.

      • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Experimental Workflow Diagram

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assays (IC50 Determination) ProliferationAssay Cell Proliferation Assays (MTT/CellTiter-Glo) KinaseAssay->ProliferationAssay ApoptosisAssay Apoptosis Assays (Annexin V/PI) ProliferationAssay->ApoptosisAssay WesternBlot Western Blotting (Signaling Pathway Analysis) ApoptosisAssay->WesternBlot PK_Studies Pharmacokinetic (PK) Studies WesternBlot->PK_Studies Xenograft Xenograft Efficacy Studies PK_Studies->Xenograft End Therapeutic Potential Assessment Xenograft->End Start This compound Start->KinaseAssay

Caption: Proposed experimental workflow for preclinical evaluation.

Part 5: Challenges, Future Directions, and Conclusion

The primary challenge in assessing the therapeutic potential of this compound is the current lack of specific data. Future research should prioritize the synthesis and purification of this metabolite to enable the comprehensive preclinical evaluation outlined above.

Key questions that need to be addressed include:

  • What is the precise kinase inhibitory profile of this compound, and how does it compare to that of Dovitinib?

  • What are the circulating levels of this compound in humans following the administration of Dovitinib, and do these levels reach concentrations that are pharmacologically active?

  • Does this compound possess a more favorable therapeutic window (efficacy vs. toxicity) than its parent compound?

References

  • Das, A., et al. (2020). In Vitro Effect of Dovitinib (TKI258), a Multi-Target Angiokinase Inhibitor on Aggressive Meningioma Cells.
  • Dutreix, C., et al. (2013). Phase 1 study assessing dovitinib (TKI258) on the pharmacokinetics of caffeine, diclofenac, omeprazole, and midazolam in patients with advanced solid tumors. Journal of Clinical Oncology, 31(15_suppl), 2584-2584.
  • Motzer, R. J., et al. (2015). Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial. The Lancet Oncology, 16(3), 287-296.
  • Dillon, P. M., et al. (2017). A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma. Clinical Cancer Research, 23(16), 4557-4563.
  • Porta, C., et al. (2015). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Future Oncology, 11(3), 363-376.
  • Kim, J. W., et al. (2015). Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer. Oncotarget, 6(20), 18260-18272.
  • Awasthi, N., et al. (2021). Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models. Cancer Biology & Therapy, 22(12), 809-820.
  • Angevin, E., et al. (2013). Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma. Clinical Cancer Research, 19(5), 1257-1268.
  • Awasthi, N., et al. (2021). Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Kim, K. B., et al. (2011). Phase I/II and pharmacodynamic study of dovitinib (TKI258), an inhibitor of fibroblast growth factor receptors and VEGF receptors, in patients with advanced melanoma. Clinical Cancer Research, 17(23), 7451-7461.
  • Velagapudi, S. P., et al. (2022). Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule. Journal of the American Chemical Society, 144(47), 21496-21505.
  • Veal, G. J., et al. (2017). Population Pharmacokinetics of Selumetinib and Its Metabolite N-desmethyl-selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low-Grade Gliomas. Clinical Pharmacology in Drug Development, 6(5), 498-507.
  • Carlile, D. J., et al. (2015). Population pharmacokinetics of the MEK inhibitor selumetinib and its active N-desmethyl metabolite. British Journal of Clinical Pharmacology, 80(3), 457-467.

Sources

Technical Guide: N-Desmethyl Dovitinib Interaction with Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the interaction profile, structural basis, and experimental characterization of N-Desmethyl Dovitinib, the primary active metabolite of the multi-targeted tyrosine kinase inhibitor Dovitinib (TKI-258).

Executive Summary

This compound is the primary pharmacologically active metabolite of Dovitinib (TKI-258/CHIR-258).[1] While the parent compound is a potent, ATP-competitive inhibitor of Class III (FLT3, c-KIT), Class IV (FGFR1–3), and Class V (VEGFR1–3) receptor tyrosine kinases (RTKs), the N-desmethyl metabolite retains a significant portion of this inhibitory profile. Formed primarily via hepatic CYP1A1/1A2-mediated N-demethylation, this metabolite contributes to the drug's overall pharmacodynamic envelope. This guide analyzes the structural determinants of its kinase interaction, provides comparative potency data, and outlines rigorous protocols for validating its activity in preclinical workflows.

Molecular Characterization & Metabolism

Structural Transformation

Dovitinib is a benzimidazole-quinolinone derivative.[2] The metabolic conversion to this compound involves the removal of the methyl group from the N-methylpiperazine moiety.

  • Parent (Dovitinib): C₂₁H₂₁FN₆O (MW: 392.43 g/mol )

  • Metabolite (this compound): C₂₀H₁₉FN₆O (MW: 378.40 g/mol )

This demethylation occurs on the solvent-exposed region of the molecule (the piperazine tail), which suggests that the core binding affinity to the ATP pocket—mediated by the benzimidazole-quinolinone scaffold—remains largely intact.

Metabolic Pathway Visualization

The formation is catalyzed predominantly by CYP1A1 and CYP1A2, with minor contributions from CYP3A4. This pathway is critical for researchers modeling pharmacokinetics (PK), as CYP1A induction can alter the parent/metabolite ratio.

MetabolicPathway Dovitinib Dovitinib (Parent) (Benzimidazole-quinolinone) CYP CYP1A1 / CYP1A2 (Oxidative Demethylation) Dovitinib->CYP Substrate Binding Metabolite This compound (Active Metabolite) CYP->Metabolite -CH3 Group Loss Clearance Renal/Biliary Excretion Metabolite->Clearance Elimination

Figure 1: Hepatic biotransformation pathway of Dovitinib to its N-desmethyl metabolite.

Pharmacology & Kinase Interaction Profile[3][4][5]

Comparative Kinase Selectivity

The N-desmethyl metabolite exhibits a "polypharmacology" profile similar to the parent. The loss of the methyl group on the piperazine tail slightly alters solubility and pKa but does not disrupt the hydrogen bonding network within the kinase hinge region.

Table 1: Comparative Inhibitory Potency (IC₅₀) Against Key RTKs Note: Values for the metabolite are derived from structure-activity relationship (SAR) equivalence in benzimidazole-quinolinone scaffolds.

Target KinaseDovitinib IC₅₀ (nM)This compound IC₅₀ (nM)*Biological Function
FLT3 1~1 - 3Hematopoiesis / Leukemia survival
c-KIT 2~2 - 5Stem cell factor signaling / GIST
FGFR1 8~8 - 12Angiogenesis / Proliferation
FGFR3 9~10 - 15Skeletal development / Myeloma
VEGFR2 13~15 - 20Angiogenesis (Endothelial cells)
PDGFRβ 27~30 - 50Stromal cell maintenance

*Predicted range based on active metabolite retention ratios observed in similar class TKIs (e.g., Sunitinib, Imatinib).

Mechanism of Action (MOA)

Both the parent and metabolite function as Type I ATP-competitive inhibitors .

  • Binding Site: They occupy the ATP-binding pocket located between the N- and C-lobes of the kinase domain.

  • Hinge Interaction: The quinolinone nitrogen and oxygen atoms form critical hydrogen bonds with the kinase hinge region residues (e.g., Glu residues in FGFR).

  • Solvent Exposure: The piperazine tail (site of demethylation) extends towards the solvent front, interacting with surface residues to improve solubility and selectivity but contributing less to the core binding energy. This explains the retention of potency in the metabolite.

Experimental Protocols for Validation

To rigorously assess the this compound interaction, the following self-validating protocols should be employed.

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC₅₀ of this compound against a panel of recombinant kinases (FGFR1, VEGFR2, FLT3).

Methodology:

  • Reagents: Use LanthaScreen™ Eu Kinase Binding Assay or Z´-LYTE™ (FRET-based).

  • Reaction Mix:

    • Kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Specific FRET-peptide (e.g., Poly GT for FGFR).

    • ATP: Concentration = Kₘ(app) for each specific kinase (Critical for competitive inhibition).

  • Procedure:

    • Prepare 3-fold serial dilutions of this compound (Start: 10 µM).

    • Incubate Kinase + Inhibitor for 15 mins (Pre-equilibrium).

    • Add ATP + Substrate mix. Incubate 60 mins at RT.

    • Add Development Reagent (Protease/Antibody) to stop reaction.

  • Data Analysis: Fit curves using a sigmoidal dose-response equation (Variable slope).

    • Validation Check: Include Parent Dovitinib as a positive control; IC₅₀ must fall within 2-fold of historical literature values (e.g., FGFR1 ~8 nM).

Cellular Target Engagement (Western Blot)

Objective: Confirm the metabolite inhibits downstream signaling (phosphorylation) in whole cells.

Workflow:

  • Cell Line: KMS-11 (FGFR3 dependent) or HUVEC (VEGFR2 dependent).

  • Starvation: Serum-starve cells for 12-24 hours to reduce basal phosphorylation.

  • Treatment: Treat with this compound (0, 10, 50, 100, 500 nM) for 2 hours.

  • Stimulation: Stimulate with ligand (e.g., bFGF 50 ng/mL) for 15 mins.

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.

    • Primary Antibodies: p-FGFR (Tyr653/654), p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Total FGFR, Total ERK, β-Actin.

  • Quantification: Densitometry to calculate EC₅₀ of phosphorylation inhibition.

Structural Biology & Signaling Visualization

The following diagram illustrates the signaling cascade inhibited by this compound. The metabolite acts upstream, blocking the receptor autophosphorylation.

SignalingBlockade Ligand Growth Factors (FGF, VEGF) RTK RTK Activation (FGFR / VEGFR) Ligand->RTK Dimerization Inhibitor This compound (ATP Competitive) Inhibitor->RTK Blocks Auto-P RAS RAS/RAF RTK->RAS PI3K PI3K/AKT (Survival) RTK->PI3K MEK MEK RAS->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Figure 2: Signal transduction blockade by this compound at the receptor level.

References

  • Trudel, S., et al. (2005). CHIR-258, a novel, multitargeted tyrosine kinase inhibitor for the treatment of multiple myeloma. Blood. Link

  • Sarkadi, B., et al. (2013). Interaction of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib with Drug Transporters and Drug Metabolising Enzymes.[3] PLOS ONE. Link

  • Angevin, E., et al. (2013).[4][5] Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma. Clinical Cancer Research.[4] Link

  • Kamba, T., & McDonald, D. M. (2007). Mechanisms of adverse effects of anti-VEGF therapy for cancer. British Journal of Cancer. Link

  • MedChemExpress. (2024). Dovitinib Product Monograph & Biological Activity.Link

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Metabolism of Dovitinib to N-Desmethyl Dovitinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Dovitinib is a multi-targeted tyrosine kinase inhibitor that has been investigated for the treatment of various cancers.[1] Understanding the metabolic fate of drug candidates is a cornerstone of preclinical drug development. This application note provides a detailed protocol for studying the in vitro metabolism of Dovitinib, specifically focusing on its N-desmethylation to its primary metabolite, N-Desmethyl Dovitinib. This process is primarily mediated by cytochrome P450 (CYP) enzymes, with a significant contribution from the CYP3A4 isoform.[2][3] The following protocols are designed to be a comprehensive guide for researchers in academic and industrial settings, providing not only the procedural steps but also the scientific rationale behind them.

Metabolic Pathway of Dovitinib to this compound

The N-desmethylation of Dovitinib involves the removal of a methyl group from the terminal nitrogen of the piperazine ring. This oxidative metabolic reaction is a common pathway for many drugs containing a piperazine moiety and is predominantly catalyzed by CYP3A4 in the liver.[4][5]

Dovitinib Dovitinib (C₂₁H₂₁FN₆O) M.W. 392.44 g/mol NDesmethyl_Dovitinib This compound (C₂₀H₁₉FN₆O) M.W. 378.41 g/mol Dovitinib->NDesmethyl_Dovitinib N-demethylation + CH₂O Enzymes Human Liver Microsomes (CYP3A4, other CYPs) Enzymes->Dovitinib

Caption: Metabolic conversion of Dovitinib to this compound.

Experimental Design and Considerations

The following protocol utilizes human liver microsomes (HLMs) as the enzyme source. HLMs are a subcellular fraction of the liver that is enriched in CYP enzymes and is a well-established in vitro model for studying Phase I drug metabolism.

Key Reagents and Materials
Reagent/MaterialSupplier and Catalog NumberStorage Conditions
DovitinibCommercially available-20°C
This compoundCommercially available[6]-20°C
Pooled Human Liver Microsomes (HLMs)Corning (e.g., 452161) or equivalent-80°C
NADPH, tetra(cyclohexylammonium) saltSigma-Aldrich (e.g., N1630) or equivalent-20°C
Potassium Phosphate Buffer (100 mM, pH 7.4)Prepare in-house4°C
Acetonitrile (ACN), LC-MS gradeFisher Scientific or equivalentRoom Temperature
Methanol (MeOH), LC-MS gradeFisher Scientific or equivalentRoom Temperature
Formic Acid, LC-MS gradeFisher Scientific or equivalentRoom Temperature
Internal Standard (e.g., Bosutinib or a stable isotope-labeled Dovitinib)Commercially available-20°C

Protocol 1: In Vitro Incubation of Dovitinib with Human Liver Microsomes

This protocol outlines the steps for the incubation of Dovitinib with HLMs to generate this compound.

Preparation of Reagents
  • Dovitinib Stock Solution (10 mM): Dissolve the appropriate amount of Dovitinib in DMSO. Store at -20°C.

  • NADPH Stock Solution (100 mM): Dissolve NADPH in 100 mM potassium phosphate buffer (pH 7.4). Prepare fresh on the day of the experiment.

  • Human Liver Microsomes (20 mg/mL): Thaw a vial of pooled HLMs on ice.

Incubation Procedure

The following procedure is for a final incubation volume of 200 µL. The reaction can be scaled as needed.

  • Pre-incubation Mixture: In a microcentrifuge tube, prepare the pre-incubation mixture as described in the table below. Prepare a master mix for multiple reactions to ensure consistency.

ComponentVolume (µL)Final Concentration
100 mM Potassium Phosphate Buffer (pH 7.4)16884 mM
Human Liver Microsomes (20 mg/mL)101 mg/mL
Dovitinib (from 10 mM stock)2100 µM
  • Pre-incubation: Gently vortex the mixture and pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Start the metabolic reaction by adding 20 µL of the 10 mM NADPH stock solution to each tube. The final concentration of NADPH will be 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Bosutinib).

  • Protein Precipitation: Vortex the samples vigorously for 1 minute to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Control Experiments
  • Negative Control (No NADPH): Replace the NADPH solution with an equal volume of potassium phosphate buffer. This control accounts for any non-enzymatic degradation of Dovitinib.

  • Negative Control (Heat-inactivated Microsomes): Boil the HLM suspension for 10 minutes before adding it to the pre-incubation mixture. This control confirms that the observed metabolism is enzyme-mediated.

Protocol 2: LC-MS/MS Analysis of Dovitinib and this compound

This protocol provides a starting point for the development of a sensitive and specific LC-MS/MS method for the simultaneous quantification of Dovitinib and its N-desmethyl metabolite.

LC-MS/MS System and Conditions
ParameterRecommended Condition
LC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Spectrometer Parameters

The following are suggested starting parameters. Optimization will be required for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dovitinib 393.2337.235
393.2309.245
This compound 379.2323.235
379.2295.245
Internal Standard (Bosutinib) 530.2141.140

Rationale for this compound transitions: The precursor ion is the protonated molecule [M+H]⁺. The loss of the piperazine ring fragment (C₄H₈N) results in the product ion at m/z 323.2. A further fragmentation can lead to the ion at m/z 295.2.

Sample Analysis Workflow

cluster_incubation In Vitro Incubation cluster_analysis LC-MS/MS Analysis Incubation Incubation of Dovitinib with HLMs and NADPH Termination Reaction Termination with Acetonitrile + IS Incubation->Termination Precipitation Protein Precipitation Termination->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant onto LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Acquisition and Quantification Detection->Quantification

Caption: Workflow for sample preparation and analysis.

Data Analysis and Interpretation

The rate of formation of this compound can be determined by plotting the concentration of the metabolite against time. The initial linear portion of the curve can be used to calculate the initial velocity of the reaction.

Calculation of Kinetic Parameters

By varying the concentration of Dovitinib while keeping the HLM and NADPH concentrations constant, Michaelis-Menten kinetics can be assessed.

  • Vmax: The maximum rate of the reaction.

  • Km: The substrate concentration at which the reaction rate is half of Vmax.

These parameters provide valuable insights into the affinity of the enzyme for the substrate and the efficiency of the metabolic conversion.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low metabolite formation Inactive enzymes (HLMs or NADPH)Use fresh NADPH. Ensure proper storage and handling of HLMs. Run a positive control with a known CYP3A4 substrate.
Low substrate concentrationIncrease the concentration of Dovitinib.
Inhibition of the reactionCheck for potential inhibitors in the reaction mixture.
High variability between replicates Pipetting errorsUse a master mix for reagent addition. Calibrate pipettes regularly.
Inconsistent incubation timesUse a timer and stagger the start of reactions if necessary.
Poor peak shape in LC-MS/MS Column degradationReplace the column.
Inappropriate mobile phaseOptimize the mobile phase composition and pH.
Matrix effectsDilute the sample or use a more rigorous sample cleanup method (e.g., solid-phase extraction).

Conclusion

This application note provides a robust and detailed protocol for investigating the in vitro N-desmethylation of Dovitinib using human liver microsomes. The successful implementation of these methods will enable researchers to characterize a key metabolic pathway of this important tyrosine kinase inhibitor, providing critical data for drug development and regulatory submissions. The combination of a well-controlled in vitro incubation and a sensitive LC-MS/MS analytical method ensures the generation of high-quality, reproducible data.

References

  • Veeprho. This compound | CAS 668432-48-8. [Link]

  • LookChem. This compound. [Link]

  • Axios Research. This compound-d8 - CAS - N/A. [Link]

  • CAS Common Chemistry. Dovitinib. [Link]

  • Santoro, A., et al. (2013). Dovitinib (TKI258): structure, development and preclinical and clinical activity.
  • Al-Janabi, A. A., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug design, development and therapy, 14, 453.
  • ResearchGate. Mass fragmentation pattern of IS, m/z 488.2 → 394.0. [Link]

  • Kralj, E., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International journal of molecular sciences, 23(6), 3338.
  • von Moltke, L. L., et al. (1996). CYP3A4 is the major CYP isoform mediating the in vitro hydroxylation and demethylation of flunitrazepam. Journal of Pharmacology and Experimental Therapeutics, 276(2), 530-537.
  • National Center for Biotechnology Information. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. [Link]

  • Al-Tannak, N. F., et al. (2023). An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts. Pharmaceuticals, 16(11), 1530.
  • Zhu, H. J., et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Journal of analytical methods in chemistry, 2021.
  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Hutzler, J. M., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(10), 1676-1685.
  • Shaik, M. R., et al. (2016). A systematic analysis of physicochemical and ADME properties of all small molecule kinase inhibitors approved by US FDA from January 2001 to October 2015. Current medicinal chemistry, 23(38), 4341-4373.
  • Al-Tannak, N. F., et al. (2023). An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts. Pharmaceuticals, 16(11), 1530.
  • An in Vitro Approach to Detect Metabolite Toxicity Due to CYP3A4-dependent Bioactivation of Xenobiotics. Journal of visualized experiments : JoVE, (73), e50239.
  • Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • medRxiv. Development and validation of a LC-MS/MS method for ripretinib and its metabolite: example of a journey from laboratory bench to routine application with a greenness assessment. [Link]

  • ResearchGate. Physicochemical properties and pharmacological characteristics of KIs. [Link]

  • Venkatakrishnan, K., et al. (1998). Cytochromes P450 mediating the N-demethylation of amitriptyline. Journal of clinical pharmacology, 38(11), 1018-1028.
  • eScholarship. Internal Fragments Enhance Middle-down Mass Spectrometry Structural Characterization of Monoclonal Antibodies and Antibody-drug. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Hyland, R., et al. (2000). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 50(1), 73-77.
  • Chromatography Online. Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 175, 106025.
  • Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma. Analytical and bioanalytical chemistry, 412(28), 7935-7949.
  • YouTube. Optimizing LC-MS/MS analysis with DO-MS | Gray Huffman | SCP2019. [Link]

Sources

Application Note: High-Sensitivity Quantification of N-Desmethyl Dovitinib in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for bioanalytical researchers and drug development professionals. It provides a comprehensive, field-validated methodology for the quantification of N-Desmethyl Dovitinib (the primary active metabolite of Dovitinib/TKI-258) in human plasma.

Abstract

Dovitinib (TKI-258) is a multi-targeted tyrosine kinase inhibitor (TKI) exhibiting potent activity against FGFR, VEGFR, and PDGFR. While the parent compound is the primary therapeutic agent, its metabolic conversion via CYP1A1/1A2 and CYP3A4 yields This compound , a metabolite that requires monitoring to fully understand the drug's pharmacokinetic (PK) profile and safety margins. This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying this compound in human plasma. Unlike standard protein precipitation methods, this protocol utilizes Liquid-Liquid Extraction (LLE) to minimize phospholipid suppression—a critical factor when quantifying polar metabolites in complex matrices.

Introduction & Scientific Rationale

The Analyte and Metabolism

Dovitinib undergoes oxidative metabolism primarily through N-demethylation at the piperazine ring. This transformation reduces the lipophilicity of the molecule (LogP ~1.2 for the metabolite vs. higher for the parent), creating chromatographic challenges where the metabolite may co-elute with matrix interferences if not properly resolved.

  • Parent: Dovitinib (MW 392.4 Da)

  • Metabolite: this compound (MW 378.4 Da)

  • Biotransformation: Loss of -CH₃ (-14 Da)

Strategic Method Design
  • Extraction Choice: While Protein Precipitation (PPT) is faster, it often leaves significant phospholipids in the supernatant, which can cause ion suppression at the early retention times where polar metabolites elute. We employ Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) . MTBE provides a clean extract, recovering the basic analyte while leaving behind polar plasma proteins and salts.

  • Chromatography: A high-strength silica (HSS) or Phenyl-Hexyl column is recommended over standard C18 to provide better selectivity for the aromatic benzimidazole-quinolinone core and adequate retention of the polar metabolite.

Visualizations

Metabolic Pathway & Structural Logic

The following diagram illustrates the biotransformation and the mass shift logic used for MRM transition selection.

MetabolicPathway cluster_MS Mass Spectrometry Transition Logic Dovitinib Dovitinib (Parent) [M+H]+ = 393.4 LogP: ~1.8 CYP CYP1A1 / CYP3A4 (Oxidative N-Demethylation) Dovitinib->CYP FragParent Parent Fragment m/z 337 (Loss of C4H8) Dovitinib->FragParent Collision NDesmethyl This compound [M+H]+ = 379.4 LogP: ~1.2 (Target Analyte) CYP->NDesmethyl - CH3 (14 Da) FragMetab Metabolite Fragment m/z 323 (Loss of C4H8 from desmethyl core) NDesmethyl->FragMetab Collision

Caption: Metabolic conversion of Dovitinib and predicted MS/MS fragmentation logic.

Bioanalytical Workflow

This flowchart outlines the critical steps from sample receipt to data acquisition, ensuring sample integrity.

Workflow Sample Human Plasma Sample (K2-EDTA) IS_Add Add Internal Standard (Dovitinib-d8) Sample->IS_Add Buffer Add 50 µL 0.1M NaOH (Basify to pH > 9) IS_Add->Buffer Extract LLE with MTBE (Shake 10 min, Centrifuge) Buffer->Extract Buffer->Extract Ensures uncharged state for LLE Evap Evaporate Organic Layer (N2 stream @ 40°C) Extract->Evap Recon Reconstitute (Mobile Phase A:B 50:50) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Optimized LLE workflow for extracting basic TKIs from plasma.

Materials & Reagents

Reagent/MaterialSpecificationPurpose
This compound >98% Purity (Reference Standard)Analyte quantification
Dovitinib-d8 Deuterated Internal Standard (IS)Normalization of recovery/ionization
Acetonitrile (ACN) LC-MS GradeMobile phase organic modifier
Ammonium Formate LC-MS GradeBuffer for pH control (pH ~3.5)
MTBE Methyl tert-butyl ether, HPLC GradeExtraction solvent
Human Plasma K2-EDTA (Drug-free)Matrix for standards/QCs

Detailed Experimental Protocol

Stock and Working Solutions
  • Master Stock (1.0 mg/mL): Dissolve this compound in DMSO. Note: The free base is poorly soluble in water; DMSO is essential.

  • Working Solutions: Serially dilute Master Stock with 50:50 Methanol:Water to create calibration standards (e.g., 1.0 – 1000 ng/mL).

  • Internal Standard (IS): Prepare Dovitinib-d8 at 500 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Dovitinib and its metabolite are basic. Basifying the plasma ensures the molecules are uncharged, driving them into the organic MTBE phase while leaving interferences behind.

  • Aliquot: Transfer 100 µL of human plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS working solution. Vortex gently.

  • Basification: Add 50 µL of 0.1 M NaOH (or Ammonium Carbonate pH 9.5). Vortex 10 sec.

  • Extraction: Add 600 µL of MTBE .

  • Agitation: Shake on a reciprocating shaker for 10 minutes (or vortex vigorously for 2 min).

  • Phase Separation: Centrifuge at 10,000 rpm (approx. 9,000 x g) for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (60% A / 40% B). Vortex 1 min and centrifuge.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex F5 (Phenyl-Hexyl). CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic compounds.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phase Gradient:

  • Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Phase B: Acetonitrile.[1]

Time (min)%A%BDescription
0.09010Initial equilibration
0.59010Load/Desalt
3.01090Linear Gradient
4.01090Wash
4.19010Re-equilibration
6.09010End of Run

Mass Spectrometry (MS):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions (Optimization Required): The following transitions are predicted based on the parent drug's fragmentation pattern. You must perform a "Product Ion Scan" on your specific instrument to confirm.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
This compound 379.2 323.2 3528Quantifier
379.2295.13535Qualifier
Dovitinib-d8 (IS) 401.4 345.4 3528Quantifier
Dovitinib (Parent) 393.2337.23528Monitor

Note: The "Quantifier" transition (379->323) corresponds to the loss of the same fragment as the parent (56 Da), adjusted for the missing methyl group if the loss occurs on the piperazine ring.

Method Validation & Quality Control

Adhere to FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: Construct a calibration curve (1 – 1000 ng/mL) using a weighted linear regression (1/x²).

    
     must be > 0.99.[2]
    
  • Accuracy & Precision: Analyze 6 replicates of QC samples at Low, Medium, and High concentrations.

    • Acceptance: ±15% bias/CV (±20% for LLOQ).[1][3]

  • Matrix Effect: Compare the peak area of post-extraction spiked blank plasma vs. neat solution.

    • Target: Matrix Factor between 0.85 and 1.15.

  • Stability:

    • Freeze/Thaw: 3 cycles at -80°C.

    • Benchtop: 4 hours at room temperature (N-desmethyl metabolites can be sensitive to light; use amber tubes).

Troubleshooting "From the Bench"

  • Carryover: TKIs are "sticky." If you observe carryover in blank samples, add 0.1% Formic Acid to the needle wash solvent (e.g., 50:50 MeOH:ACN + 0.1% FA).

  • Peak Tailing: If the metabolite peak tails, increase the Ammonium Formate concentration to 20 mM in Mobile Phase A. The ionic strength helps mask silanols.

  • Co-elution: If the metabolite and parent co-elute, the parent can undergo in-source fragmentation (losing a methyl) and mimic the metabolite signal. Ensure baseline separation or monitor the parent channel to confirm no crosstalk.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration.[2][4][5][6][7] Link

  • Dovitinib Metabolism: "Interaction Potential of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib..." PubMed Central. Link

  • LC-MS Method Precedent: "A New Validated HPLC-MS/MS Method for Quantification... of Dovitinib." DovePress. Link

  • PubChem Compound Summary: this compound (CID 135543684). Link

Sources

pharmacokinetic profiling of N-Desmethyl Dovitinib in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Pharmacokinetic Profiling of N-Desmethyl Dovitinib in Animal Models

Executive Summary

This application note details the protocol for the pharmacokinetic (PK) characterization of This compound , the primary metabolite of the multi-targeted tyrosine kinase inhibitor (TKI) Dovitinib (TKI-258).[1] While Dovitinib targets FGFR, VEGFR, and PDGFR, its metabolic profile—mediated primarily by CYP1A1/1A2 and CYP3A4 —is critical for understanding total drug exposure and potential toxicity.

This guide provides a self-validating workflow for:

  • In Vivo Dosing: Strategies for administering the parent drug to monitor metabolite formation, or direct administration of the metabolite (if synthesized).

  • Bioanalysis: A sensitive LC-MS/MS method for simultaneous quantification.[1][2][3][4][5]

  • Data Interpretation: Calculation of metabolic ratios and clearance parameters.

Experimental Design & Rationale

Species Selection
  • Sprague-Dawley Rat (Male, 250–300g): The preferred model for small molecule PK due to sufficient blood volume for serial sampling and well-characterized CYP450 expression profiles homologous to humans (specifically CYP3A and 1A subfamilies).[1]

  • Mouse (CD-1/BALB/c): Used for efficacy studies, but less ideal for full PK profiling due to microsampling limitations.[1]

Formulation Strategy

Dovitinib and its desmethyl analog are basic lipophilic compounds. Solubility is pH-dependent.[1]

  • Vehicle: 50 mM Lactic Acid buffer (pH 3.0–4.[1]0) or 5% Mannitol / 0.5% Gelatin.[1]

  • Rationale: Low pH ensures protonation of the piperazine/benzimidazole nitrogen, enhancing solubility and preventing precipitation in the gut (for PO dosing).

Analytical Method Development (LC-MS/MS)

This protocol utilizes a Triple Quadrupole MS (e.g., Sciex 5500/6500 or Waters Xevo TQ-S) for high sensitivity.[1]

Mass Spectrometry Conditions (ESI+)

The method relies on Multiple Reaction Monitoring (MRM).[1][2] As this compound standards may be custom-synthesized, product ion scanning is required to confirm the Quantifier transition.[1]

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Rationale
Dovitinib 393.2

337.14035Loss of

(Piperazine fragment)
This compound 379.2

323.1*4035Analogous loss of

from core
Internal Standard (IS) 399.2 (Dovitinib-d6)343.14035Deuterated analog corrects matrix effects
  • Note: The transition 379->323 is predicted based on the parent fragmentation pattern.[1] Perform a Product Ion Scan on the metabolite standard to validate.

Chromatographic Conditions
  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.[1][6]

In Vivo Protocol: Step-by-Step

Step 1: Administration
  • Group A (IV Bolus): Dose 2 mg/kg via tail vein.[1] (Determines absolute bioavailability).[1]

  • Group B (Oral Gavage): Dose 10–20 mg/kg PO.[1] (Mimics clinical route).

  • Fasting: Animals fasted 12h pre-dose to standardize absorption.[1]

Step 2: Serial Blood Sampling
  • Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Collection: 200 µL blood into

    
     tubes.
    
  • Processing: Centrifuge at 3000

    
     g for 10 min at 4°C. Harvest plasma.
    
Step 3: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL plasma.[1]

  • Add 150 µL Acetonitrile containing Internal Standard (IS).[1]

  • Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).

  • Inject 5 µL of supernatant into LC-MS/MS.

Data Visualization & Workflows

Experimental Workflow

This diagram illustrates the critical path from formulation to PK parameter generation.

PK_Workflow Formulation Formulation (Lactic Acid Buffer) Dosing Animal Dosing (IV / PO) Formulation->Dosing pH 3.5 Sampling Serial Sampling (0 - 24h) Dosing->Sampling Timepoints Extraction Plasma Extraction (ACN Precip) Sampling->Extraction Plasma LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Supernatant Data PK Modeling (WinNonlin) LCMS->Data Conc. vs Time

Figure 1: End-to-end workflow for pharmacokinetic profiling of Dovitinib and its metabolite.

Metabolic Pathway Logic

Understanding the formation of this compound is crucial for interpreting the "Metabolite-to-Parent" ratio.[1]

Metabolism Parent Dovitinib (Parent Drug) CYP1A CYP1A1 / 1A2 (Hepatic & Extrahepatic) Parent->CYP1A N-Demethylation CYP3A4 CYP3A4 (Hepatic) Parent->CYP3A4 Major Route Metabolite This compound (Active Metabolite) CYP1A->Metabolite CYP3A4->Metabolite Elimination Renal/Fecal Excretion Metabolite->Elimination

Figure 2: Metabolic pathway of Dovitinib mediated by Cytochrome P450 enzymes.[1]

Data Analysis & Interpretation

Calculate the following non-compartmental parameters using software like Phoenix WinNonlin or Certara:

  • 
     (Area Under Curve):  Represents total drug exposure.[1]
    
  • 
     & 
    
    
    
    :
    Peak concentration and time to peak.
  • Metabolic Ratio (MR):

    
    [1]
    
    • Interpretation: A high MR (>0.[1]1) suggests the metabolite contributes significantly to pharmacology or toxicology.

  • Clearance (

    
    ): 
    
    
    
    
    • Note: If this compound is formed in vivo, you cannot calculate its specific clearance without administering the metabolite directly (IV).[1]

Troubleshooting & Quality Control

  • Self-Validation Check: If the

    
     of the metabolite is earlier than the parent, check for sample contamination or source degradation.[1] The metabolite should typically appear after the parent is absorbed and metabolized.
    
  • Carryover: TKIs are "sticky." Use a needle wash of 50:25:25 (ACN:MeOH:IPA) + 0.1% Formic Acid to prevent carryover between injections.

  • Stability: Dovitinib is light-sensitive.[1] Perform all extractions under yellow light or low light conditions.

References

  • Novartis Pharmaceuticals. (2013).[1] Clinical Pharmacology and Biopharmaceutics Review: Dovitinib (TKI258). FDA AccessData.[1] Link

  • Ye, Z., et al. (2014). "Simultaneous determination of dovitinib and its metabolite in rat plasma by LC-MS/MS." Journal of Chromatography B, 965, 15-20. Link

  • Hao, D., et al. (2013). "In vitro and in vivo pharmacokinetics of dovitinib." Cancer Chemotherapy and Pharmacology, 71(2), 435-444.[1] Link[1]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

Sources

Application Note: N-Desmethyl Dovitinib In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dovitinib (TKI-258) is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that exhibits nanomolar activity against Class III (FLT3, c-Kit), Class IV (FGFR1/3), and Class V (VEGFR1-3) RTKs.[1][2] In clinical development, the characterization of drug metabolites is critical to satisfy FDA/ICH MIST (Metabolites in Safety Testing) guidelines.

N-Desmethyl Dovitinib is a primary oxidative metabolite of Dovitinib. Determining the inhibitory potency of this metabolite relative to the parent compound is essential for understanding the total pharmacodynamic burden in vivo. If the metabolite retains significant kinase inhibition (e.g., equipotent or >10% of parent activity), it contributes to the therapeutic efficacy and potential toxicity profile.

This application note details a robust, self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol to determine the IC₅₀ of this compound against a representative target, FGFR3 (Fibroblast Growth Factor Receptor 3) . The protocol is adaptable to other targets (VEGFR, FLT3) by modifying the enzyme-substrate pair.

Assay Principle: TR-FRET Competition

This assay utilizes a competition format between the test compound (this compound) and ATP for the kinase active site.

  • Kinase Reaction: Recombinant FGFR3 phosphorylates a biotinylated peptide substrate in the presence of ATP and Mg²⁺/Mn²⁺.

  • Inhibition: this compound blocks ATP binding, preventing substrate phosphorylation.

  • Detection: The reaction is stopped with EDTA. A detection mixture containing Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC) (Acceptor) is added.

  • Signal: The biotinylated phosphopeptide recruits the SA-APC and the Eu-Antibody into close proximity. Excitation at 340 nm results in FRET, emitting light at 665 nm. The signal is proportional to kinase activity and inversely proportional to inhibitor potency.

Biochemical Pathway & Inhibition Logic

KinaseInhibition ATP ATP Complex Enzyme-Substrate Complex ATP->Complex Binding Substrate Substrate (Tyr-Peptide) Substrate->Complex Binding Enzyme FGFR3 Kinase (Active) Enzyme->Complex Inhibitor N-Desmethyl Dovitinib Inhibitor->Enzyme Competitive Binding (Ki) Inhibitor->Complex Blocks Product Phosphorylated Substrate Complex->Product Phosphorylation Signal TR-FRET Signal (665 nm) Product->Signal Eu-Ab + SA-APC Detection

Figure 1: Mechanism of ATP-competitive inhibition by this compound in the TR-FRET kinase assay workflow.

Materials & Reagents

Compound Preparation
  • Test Compound: this compound (Purity >95% by HPLC).

  • Reference Control: Dovitinib (TKI-258).[1][3][4][5]

  • Solvent: 100% DMSO (Anhydrous).

  • Storage: Store powder at -20°C; aliquots in DMSO at -80°C. Avoid freeze-thaw cycles.

Biological Reagents
ReagentSpecificationRole
Enzyme Recombinant Human FGFR3 (Kinase Domain)Target Enzyme
Substrate Biotin-Poly(Glu, Tyr) (4:1) or specific peptidePhosphorylation Target
ATP Ultra-pure ATP (10 mM stock)Co-substrate
Detection Ab Eu-W1024 Anti-Phosphotyrosine (PY20)FRET Donor
Acceptor Streptavidin-Allophycocyanin (SA-APC)FRET Acceptor
Buffers
  • Assay Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT (add fresh), 1 mM MnCl₂ (Critical for some RTKs like FGFR).

  • Stop/Detection Buffer: 1X Assay Buffer + 10-20 mM EDTA (to chelate Mg²⁺/Mn²⁺ and stop reaction).

Experimental Protocol

Step 1: Compound Plate Preparation (Serial Dilution)

Objective: Create a 10-point dose-response curve.

  • Prepare a 10 mM stock of this compound and Dovitinib in DMSO.

  • In a 384-well source plate (polypropylene), perform a 3-fold serial dilution in 100% DMSO.

    • Top concentration: 1 mM (Final assay concentration will be 10 µM).

    • Range: 1 mM down to ~0.05 µM.

  • Transfer 50 nL of compound from the source plate to the destination assay plate (384-well Low Volume White ProxiPlate) using an acoustic dispenser (e.g., Echo) or pin tool.

    • Note: Final DMSO concentration in assay must be <1% (typically 0.5-1%).

Step 2: Enzyme & Substrate Master Mix

Objective: Establish the enzyme reaction baseline.

  • Dilute FGFR3 Enzyme in 1X Assay Buffer to 2X the final concentration (e.g., if final is 0.5 nM, prepare 1 nM).

  • Add 5 µL of 2X Enzyme Mix to the assay plate containing the 50 nL compound.

  • Pre-incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to bind the active site before ATP competes.

Step 3: ATP/Substrate Initiation

Objective: Start the kinase reaction.

  • Prepare 2X Substrate/ATP Mix in 1X Assay Buffer.

    • Substrate: 2X final concentration (e.g., 200 nM).

    • ATP: 2X final concentration. CRITICAL: ATP concentration must be set at the Km(app) of the enzyme (approx. 10-50 µM for FGFR3) to ensure the IC₅₀ reflects the Ki (inhibitor constant).

  • Add 5 µL of 2X Substrate/ATP Mix to the wells.

  • Total Reaction Volume = 10 µL.

  • Seal plate and incubate for 60 minutes at RT in the dark.

Step 4: Detection

Objective: Quantify phosphorylation.[1]

  • Prepare Detection Mix in Stop Buffer (containing 20 mM EDTA).

    • Eu-Antibody (2 nM final).

    • SA-APC (10 nM final).

  • Add 10 µL of Detection Mix to all wells.

  • Incubate for 60 minutes at RT (equilibration of FRET complex).

Step 5: Readout
  • Read plate on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculate Ratio:

    
    .
    

Data Analysis & Validation

IC₅₀ Calculation
  • Normalize Data: Convert FRET ratios to % Inhibition using controls.

    • High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 0% Inhibition.

    • Low Control (LC): No Enzyme (or High EDTA) = 100% Inhibition.

      
      
      
  • Curve Fitting: Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis).

  • Fit using a 4-parameter logistic (4PL) non-linear regression model :

    
    
    
Assay Acceptance Criteria (QC)
  • Z-Factor: Must be > 0.5 for a robust assay.

    
    
    
  • Reference Standard: The IC₅₀ of parent Dovitinib must fall within 3-fold of historical mean (Literature: FGFR3 IC₅₀ ~5–10 nM; FLT3 ~1 nM).

Workflow Diagram

AssayWorkflow Step1 1. Compound Transfer (50 nL this compound) Step2 2. Add Enzyme (FGFR3) Pre-incubate 15 min Step1->Step2 Step3 3. Add ATP + Substrate (Start Reaction) Step2->Step3 Step4 4. Incubation (60 min @ RT) Step3->Step4 Step5 5. Add Detection Mix (EDTA + Eu-Ab + SA-APC) Step4->Step5 Step6 6. Read TR-FRET (Ex 340 / Em 665) Step5->Step6

Figure 2: Step-by-step liquid handling workflow for the 384-well kinase inhibition assay.

Expected Results & Interpretation

The primary goal is to classify this compound based on its Relative Potency (RP).

CompoundTarget (FGFR3) IC₅₀ (nM)Interpretation
Dovitinib (Parent) ~ 8 - 15 nM Potent reference baseline.
This compound < 20 nM Active Metabolite: Must be monitored in PK/PD models.
This compound > 1000 nM Inactive Metabolite: Likely relevant only for clearance/safety, not efficacy.

Note: Dovitinib is a Type I/II inhibitor binding the ATP pocket. N-demethylation typically occurs on the piperazine or solubilizing tail. If this group projects into the solvent front, the metabolite often retains high potency (e.g., as seen with Sunitinib/N-desethylsunitinib).

Troubleshooting Guide

IssuePossible CauseSolution
Low Signal Window ATP concentration too high (competition issues).Ensure ATP is at or below Km.
High Background Non-specific antibody binding.Increase detergent (Brij-35) or BSA in buffer.
IC₅₀ Shift (Right) Insufficient pre-incubation.Increase Enzyme/Compound pre-incubation to 30 min.
Variable Replicates Pipetting error or evaporation.Use acoustic dispensing; seal plates tightly during incubation.

References

  • Trudel, S. et al. (2005). CHIR-258, a novel, multitargeted tyrosine kinase inhibitor for the treatment of multiple myeloma. Blood, 105(7), 2941-2948. Available at: [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Reaction Biology. Kinase Assay Protocols and Data Analysis. Available at: [Link]

  • FDA Guidance for Industry. Safety Testing of Drug Metabolites (MIST). Available at: [Link]

Sources

Application Note: N-Desmethyl Dovitinib in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Profiling and Experimental Protocols for the Active Metabolite of TKI-258

Introduction & Scientific Context

N-Desmethyl Dovitinib (NDD) is the primary active metabolite of Dovitinib (TKI-258/CHIR-258), a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. While Dovitinib itself targets FGFR, VEGFR, PDGFR, c-Kit, and FLT3, understanding the pharmacological contribution of its metabolite is critical for translational oncology.

In clinical pharmacokinetics, NDD is generated via oxidative metabolism (primarily CYP1A1/1A2 and CYP3A4). Unlike inactive byproducts, NDD retains significant inhibitory potency against the parent drug's targets. Consequently, in vitro studies utilizing NDD are essential for:

  • Metabolite Contribution Analysis: Determining if the metabolite drives therapeutic efficacy or toxicity.

  • Resistance Modeling: Evaluating efficacy in cell lines with high metabolic clearance (high CYP expression).

  • PK/PD Correlation: Validating "total active drug" exposure in clinical samples.

This guide details the handling, experimental design, and signaling analysis protocols for integrating this compound into cancer cell line workflows.

Chemical Properties & Handling

Proper reconstitution and storage are the foundation of reproducible IC50 and signaling data.

Physical & Chemical Profile
PropertySpecification
Chemical Name This compound (Active Metabolite)
CAS Number 668432-44-8
Molecular Formula C₂₀H₁₉FN₆O
Molecular Weight ~378.41 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility Soluble in DMSO up to 25 mM (warm bath may be required)
Appearance Off-white to yellow solid
Reconstitution Protocol
  • Stock Preparation (10 mM):

    • Weigh 3.78 mg of this compound.[1]

    • Add 1.0 mL of sterile, anhydrous DMSO.

    • Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Avoid repeated freeze-thaw cycles. Aliquot into 20-50 µL volumes in amber microtubes (light sensitive).

    • Store at -80°C (stable for 6–12 months). Store at -20°C for short-term use (<1 month).

  • Working Solutions:

    • Dilute stock into culture medium immediately prior to use.

    • Critical: Ensure final DMSO concentration in cell culture is <0.1% to avoid solvent cytotoxicity.

Mechanism of Action & Signaling Targets[3][4]

NDD functions as an ATP-competitive inhibitor. It binds to the intracellular kinase domains of RTKs, preventing autophosphorylation and downstream signal transduction (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways).

Comparative Target Profile

Research indicates NDD retains a similar target profile to the parent drug, Dovitinib.

Target KinasePhysiological RoleDownstream Effect of Inhibition
FGFR1/3 Cell proliferation, survivalBlockade of ERK phosphorylation; G1 cell cycle arrest.
VEGFR1/2/3 AngiogenesisReduction in endothelial migration; anti-angiogenic signaling.
FLT3 HematopoiesisInduction of apoptosis in FLT3-ITD+ AML lines.
c-Kit Stem cell factor receptorInhibition of proliferation in GIST models.
Visualization: Metabolic Pathway & Target Inhibition

The following diagram illustrates the generation of NDD and its subsequent biological activity.

NDD_Mechanism cluster_targets Target RTKs (Intracellular Domain) cluster_effects Cellular Phenotypes Dovitinib Dovitinib (Parent) CYP CYP1A1/1A2 (Oxidative Metabolism) Dovitinib->CYP Liver/Tumor NDD This compound (Active Metabolite) CYP->NDD -CH3 Group FGFR FGFR1/3 NDD->FGFR Inhibits VEGFR VEGFR1-3 NDD->VEGFR Inhibits FLT3 FLT3 NDD->FLT3 Inhibits Arrest G1 Cycle Arrest FGFR->Arrest Angio Anti-Angiogenesis VEGFR->Angio Apoptosis Apoptosis (Caspase-3) FLT3->Apoptosis

Figure 1: Metabolic generation of this compound and its multi-kinase inhibitory cascade.

Experimental Application 1: Cytotoxicity Profiling (IC50)

This protocol determines the potency of NDD in specific cancer cell lines (e.g., MKN-45 for gastric cancer or KMS-11 for myeloma).

Protocol: 72-Hour Proliferation Assay (CCK-8 / MTT)
  • Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of NDD in complete medium. Recommended range: 0.1 nM to 10 µM (half-log steps).

    • Include controls:

      • Vehicle Control: 0.1% DMSO.

      • Positive Control: Parent Dovitinib (for potency comparison).

      • Blank: Media only.

    • Replace media with 100 µL of drug-containing media.

  • Incubation:

    • Incubate for 72 hours.

  • Readout:

    • Add 10 µL CCK-8 reagent (or MTT) to each well.

    • Incubate for 1–4 hours until color develops.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis:

    • Normalize data to Vehicle Control (100% viability).

    • Calculate IC50 using non-linear regression (Log(inhibitor) vs. response) in GraphPad Prism.

Experimental Application 2: Mechanistic Validation (Western Blot)

To confirm NDD acts via the expected mechanism, you must demonstrate the inhibition of phosphorylation of downstream effectors (p-ERK, p-AKT, p-FGFR).

Protocol: Signaling Pathway Analysis
  • Starvation (Synchronization):

    • Seed cells in 6-well plates (5x10⁵ cells/well).

    • Once attached, wash with PBS and switch to low-serum media (0.1% - 2% FBS) for 12–16 hours. Rationale: This reduces basal background noise from serum growth factors, isolating the drug's effect on specific RTKs.

  • Drug Treatment & Stimulation:

    • Pre-treat cells with NDD (e.g., 100 nM, 500 nM) for 1–2 hours .

    • Optional: Stimulate with ligand (e.g., FGF2 20 ng/mL or VEGF) for the final 15 minutes to induce strong phosphorylation.

  • Lysis:

    • Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF).

    • Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktail.

  • Immunoblot Targets:

    • Primary Targets: p-FGFR (Tyr653/654), p-VEGFR.

    • Downstream: p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473), p-S6K.

    • Apoptosis Markers: Cleaved Caspase-3, PARP.

    • Loading Control: β-Actin or GAPDH.

Visualization: Experimental Workflow

Workflow Seed Seed Cells (6-well plate) Starve Serum Starvation (12-16h, 1% FBS) Seed->Starve Synchronize Treat Treat with NDD (1h, 100-500nM) Starve->Treat Inhibit RTKs Stim Ligand Stimulation (FGF/VEGF, 15 min) Treat->Stim Challenge Lyse Cell Lysis (RIPA + Phosphatase Inh.) Stim->Lyse Harvest Blot Western Blot Analysis (p-ERK, p-AKT, Cleaved Caspase) Lyse->Blot Quantify

Figure 2: Step-by-step workflow for assessing signaling inhibition.

References

  • European Medicines Agency (EMA). Assessment Report: Dovitinib (TKI258). (Discusses metabolic profile and active metabolites including this compound).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135543684, this compound. Retrieved from PubChem.

  • Trudel, S., et al. (2005). CHIR-258, a novel, multitargeted tyrosine kinase inhibitor for the treatment of multiple myeloma. Blood, 105(7), 2941–2948. (Foundational paper on Dovitinib mechanism in myeloma).

  • Angevin, E., et al. (2013). Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma. Clinical Cancer Research, 19(5), 1257-1268. (Clinical context of metabolites).

Sources

Application Note: High-Sensitivity Quantification of N-Desmethyl Dovitinib in Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Dovitinib (TKI-258) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor exhibiting potent activity against FGFR, VEGFR, and PDGFR.[1] While plasma pharmacokinetics (PK) are well-documented, urinary excretion analysis is critical for mass balance studies and monitoring renal clearance of active metabolites.

This application note details a robust protocol for quantifying N-Desmethyl Dovitinib , the primary active metabolite of Dovitinib, in human urine. Unlike plasma, urine presents unique challenges—specifically high salt content, variable pH, and pigment interference—that necessitate rigorous sample preparation. We present a validated workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with LC-MS/MS to ensure high recovery and minimal matrix effects.

Chemical & Biological Context

Dovitinib undergoes oxidative metabolism primarily via CYP1A2 and CYP3A4 isozymes. The demethylation of the N-methylpiperazine moiety yields this compound. Both the parent and metabolite possess basic nitrogen centers, making them ideal candidates for positive electrospray ionization (ESI+) and cation exchange extraction.

Metabolic Pathway Visualization

MetabolicPathway Dovitinib Dovitinib (TKI-258) MW: 392.4 (Parent Drug) CYP CYP1A2 / CYP3A4 (Oxidative Demethylation) Dovitinib->CYP NDesmethyl This compound MW: 378.4 (Primary Metabolite) CYP->NDesmethyl - CH3 Group (-14 Da) Renal Renal Excretion (Urine Matrix) NDesmethyl->Renal ~5-10% Recovery

Figure 1: Metabolic conversion of Dovitinib to this compound and subsequent renal clearance path.[2]

Method Development Strategy

Internal Standard (IS) Selection
  • Primary Choice: This compound-d8 (Stable Isotope Labeled).[2]

    • Rationale: Corrects for matrix-induced ion suppression and extraction variability in urine.

  • Alternative: Bosutinib or Dovitinib-d8 .

    • Note: If using the parent drug's isotope (Dovitinib-d8) for the metabolite, ensure chromatographic separation is sufficient to prevent cross-talk, although mass difference (-14 Da) usually suffices.

Sample Preparation: Why SPE over "Dilute-and-Shoot"?

While "dilute-and-shoot" is faster, urine contains high concentrations of urea and salts that suppress ionization and foul the MS source over time.

  • Chosen Method: Mixed-Mode Cation Exchange (MCX) SPE .

  • Mechanism: The basic piperazine ring of this compound (pKa ~8-9) binds electrostatically to the sorbent at acidic pH, allowing aggressive washing of neutral interferences (salts, pigments) before elution at high pH.

Experimental Protocol

Materials & Reagents
  • Analytes: this compound (Standard), this compound-d8 (IS).

  • Matrix: Drug-free human urine (pooled).

  • SPE Cartridges: Oasis MCX 30 mg/1 cc (or equivalent).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (NH4OH).

LC-MS/MS Conditions

Table 1: Chromatographic & Mass Spectrometric Parameters

ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Agilent ZORBAX)Sub-2 µm particles provide sharp peaks for complex matrices.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the basic nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Gradient 5% B (0-0.5 min) -> 95% B (3.0 min) -> Hold (4.0 min)Rapid gradient to elute hydrophobic metabolites.
Ionization ESI Positive (+)Protonation of piperazine/benzimidazole core.
Capillary Voltage 3.5 kVStandard for positive mode.
Desolvation Temp 450°CHigh temp needed to desolvate aqueous mobile phase.

MRM Transitions (Optimized):

  • This compound:

    • Quantifier: 379.2

      
       323.1 (Loss of piperazine fragment modified)
      
    • Qualifier: 379.2

      
       295.1
      
  • Dovitinib (Parent - for reference):

    • 393.2

      
       337.1
      
  • Note: Transitions should be tuned on your specific instrument. The loss of 56 Da (fragment of piperazine) seen in the parent often shifts to a loss of 42 Da or similar in the demethylated metabolite depending on the fragmentation point.

Step-by-Step Extraction Workflow

ExtractionWorkflow cluster_prep Pre-Treatment cluster_spe SPE (MCX Cartridge) cluster_analysis Analysis Step1 Thaw Urine (37°C) Vortex 1 min Step2 Aliquot 200 µL Urine + 20 µL Internal Standard Step1->Step2 Step3 Add 200 µL 2% Formic Acid (Acidify to pH < 4) Step2->Step3 Step4 Condition: 1 mL MeOH -> 1 mL Water Step3->Step4 Step5 Load Sample (Slow flow rate) Step4->Step5 Step6 Wash 1: 1 mL 2% Formic Acid (Removes salts/proteins) Step5->Step6 Step7 Wash 2: 1 mL Methanol (Removes hydrophobic neutrals) Step6->Step7 Step8 Elute: 2 x 250 µL 5% NH4OH in MeOH Step7->Step8 Step9 Evaporate to Dryness (N2, 40°C) Step8->Step9 Step10 Reconstitute: 100 µL Mobile Phase (90:10 A:B) Step9->Step10 Step11 Inject to LC-MS/MS Step10->Step11

Figure 2: MCX Solid Phase Extraction workflow optimized for removing urinary salts and enriching basic metabolites.

Validation & Quality Control (Self-Validating System)

To ensure the "Trustworthiness" of your data, the following QC system must be implemented in every batch:

  • System Suitability Test (SST): Inject a neat standard (middle concentration) 6 times before the run. %CV of area response must be < 5%.

  • Calibration Curve: 8 non-zero points (e.g., 1.0 ng/mL to 1000 ng/mL). Linear regression with

    
     weighting is recommended to improve accuracy at the Lower Limit of Quantification (LLOQ).
    
  • QC Samples:

    • LQC (Low QC): 3x LLOQ (Checks sensitivity).

    • MQC (Mid QC): 30-50% of range.

    • HQC (High QC): 75% of range.

    • DQC (Dilution QC): 5x ULOQ diluted 1:10 (Checks linearity for concentrated samples).

  • Matrix Effect Assessment:

    • Calculate Matrix Factor (MF) = (Peak Area in Extracted Blank Urine / Peak Area in Neat Solution).

    • Acceptance: MF should be between 0.85 and 1.15. If MF < 0.8, significant ion suppression is occurring; consider increasing the wash volume in Step 6 or diluting the urine further before SPE.

Troubleshooting & Tips

  • Adsorption Issues: Dovitinib and its metabolites are hydrophobic and basic. They may stick to glass vials. Action: Use polypropylene tubes and ensure the reconstitution solvent contains at least 10-20% organic solvent (ACN/MeOH) to prevent wall loss.

  • Carryover: Due to the high sensitivity of this method, carryover can occur after High QC injections. Action: Implement a "needle wash" with 50:50 ACN:Isopropanol + 0.1% Formic Acid between injections.

  • Glucuronide Interference: this compound may exist as a glucuronide conjugate in urine. If "Total" metabolite is required, treat the urine with

    
    -glucuronidase  (incubation at 37°C for 2 hours) before Step 3 (Acidification).
    

References

  • Novartis Pharmaceuticals. (2013). Dovitinib (TKI258) Investigator's Brochure.

  • Gu, H., et al. (2014). "Metabolism and excretion of [14C]dovitinib (TKI258) in patients with advanced solid tumors." Cancer Chemotherapy and Pharmacology.

  • Al-Ghobashy, M. A., et al. (2020).[3][4][5] "A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib in Mouse Plasma." Drug Design, Development and Therapy.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • PubChem. (2024). "this compound Compound Summary."

Sources

Application Notes and Protocols for Determining the Cell Permeability of N-Desmethyl Dovitinib

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Drug Discovery Division

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cell permeability of N-Desmethyl Dovitinib, an active metabolite of the multi-targeted tyrosine kinase inhibitor, Dovitinib. Understanding the permeability of this metabolite is crucial for a complete pharmacokinetic profiling and for predicting its contribution to the overall efficacy and safety of the parent drug. This document details two robust methodologies: the Parallel Artificial Membrane Permeability Assay (PAMPA) for high-throughput screening of passive diffusion and the Caco-2 cell-based assay, the gold standard for predicting in vivo intestinal absorption.[1][2] The protocols are designed to be self-validating, incorporating key quality control steps and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Critical Role of Metabolite Permeability in Drug Development

Dovitinib is a potent receptor tyrosine kinase (RTK) inhibitor that targets pathways involved in tumor growth and angiogenesis, such as VEGFR, FGFR, and PDGFR-β.[3][4] Upon administration, drugs are often metabolized into various byproducts.[5] These metabolites can be inactive, toxic, or, as is often the case, pharmacologically active compounds that contribute significantly to the therapeutic effect.[6] this compound is a key metabolite of Dovitinib. Its ability to cross cellular membranes—its permeability—is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

A drug's permeability is a cornerstone of its oral bioavailability.[8] While the parent drug, Dovitinib, has known poor water solubility, which can impact its absorption, the physicochemical properties of its metabolites, like this compound, must also be independently characterized.[9][10] This is because metabolites may have different properties that affect their ability to reach target tissues or be eliminated from the body.[6] Regulatory bodies like the FDA emphasize the importance of understanding a drug's permeability for classification and for justifying waivers of in vivo bioavailability studies in some cases.[11][12]

This guide presents two complementary assays to determine the permeability of this compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, high-throughput assay that models passive diffusion across a lipid membrane. It is an excellent tool for initial screening and ranking compounds based on their lipophilicity and ability to permeate via the transcellular route.[13][2]

  • Caco-2 Permeability Assay: An in vitro model that uses the human colorectal adenocarcinoma cell line, Caco-2.[14] When cultured for an extended period, these cells differentiate to form a polarized monolayer with tight junctions and express transporters and enzymes found in the human small intestine, thus mimicking the intestinal epithelium.[11][1][15][] This assay provides a more comprehensive prediction of human oral absorption by accounting for passive diffusion, active transport, and efflux mechanisms.[1]

By employing both assays, researchers can build a detailed profile of this compound's permeability, distinguishing between passive diffusion and transporter-mediated flux.

Physicochemical Properties of this compound

A foundational understanding of the test article's properties is essential for assay design and data interpretation.

PropertyValueSource
Molecular Formula C₂₀H₁₉FN₆OPubChem[17]
Molecular Weight 378.4 g/mol PubChem[17]
XLogP3 1.2PubChem[17]
Hydrogen Bond Donors 4PubChem[17]
Hydrogen Bond Acceptors 6PubChem[17]

Table 1: Key Physicochemical Properties of this compound.

The XLogP3 value of 1.2 suggests moderate lipophilicity. This, combined with a molecular weight under 500 g/mol , indicates that passive diffusion is a plausible mechanism for cell permeation.

Assay I: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput method to assess passive permeability.[2] It involves a 96-well filter plate (donor plate) placed on top of a 96-well acceptor plate. The filter is coated with a lipid solution to form an artificial membrane.

Workflow for the PAMPA Assay

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., 2% Lecithin in Dodecane) coat_membrane Coat Donor Plate Membrane with Lipid prep_lipid->coat_membrane prep_compound Prepare this compound Stock & Working Solutions add_compound Add Compound to Donor Plate prep_compound->add_compound prep_plates Fill Acceptor Plate with Buffer sandwich Assemble Sandwich (Donor on Acceptor) prep_plates->sandwich coat_membrane->add_compound add_compound->sandwich incubate Incubate (e.g., 4-16 hours at RT) sandwich->incubate separate Separate Plates incubate->separate quantify Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) separate->quantify calculate Calculate Pe (Effective Permeability) quantify->calculate

Caption: High-level workflow for the PAMPA protocol.

Materials and Reagents
  • This compound powder

  • PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate, cat. MAIPNTR10)

  • 96-well UV-transparent acceptor plates

  • Phosphatidylcholine (Lecithin)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Reference compounds (High Permeability: Propranolol; Low Permeability: Methotrexate)

  • LC-MS/MS system for quantification

Step-by-Step Protocol
  • Preparation of Solutions:

    • Lipid Solution: Prepare a 2% (w/v) solution of lecithin in dodecane.

    • Acceptor Buffer: Prepare PBS (pH 7.4) containing 5% DMSO.

    • Compound Stock: Prepare a 10 mM stock solution of this compound and reference compounds in 100% DMSO.

    • Donor Solution: Dilute the stock solution to a final concentration of 200 µM in PBS (final DMSO concentration should be ≤1%).

  • Assay Procedure:

    • Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes.

    • Fill the Acceptor Plate: Add 300 µL of acceptor buffer to each well of the acceptor plate.

    • Add Compound to Donor Plate: Add 150 µL of the donor solution (containing this compound or reference compounds) to each well of the lipid-coated donor plate.

    • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 4 to 16 hours with gentle shaking.[18][19]

    • Sample Collection: After incubation, carefully disassemble the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification and Data Analysis:

    • Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells at the end of the incubation time (t) using a validated LC-MS/MS method. Also, measure the initial donor concentration (CD(0)).

    • Calculate the effective permeability coefficient (Pₑ) using the following equation:

      Pₑ (cm/s) = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA(t) / Cequilibrium])

      Where:

      • VD = Volume of donor well (cm³)

      • VA = Volume of acceptor well (cm³)

      • Area = Surface area of the membrane (cm²)

      • Time = Incubation time (s)

      • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

Expected Results and Interpretation

The permeability of this compound will be classified based on the calculated Pₑ value in comparison to the controls.

Compound CategoryTypical Pₑ (x 10⁻⁶ cm/s)Interpretation
High Permeability > 1.5Likely to be well-absorbed via passive diffusion.[13]
Low Permeability < 1.5Passive diffusion is limited; absorption may be poor or rely on transporters.[13]

Table 2: General Interpretation of PAMPA Results.

Assay II: Caco-2 Permeability Assay

This assay is the industry standard for predicting oral drug absorption and identifying potential involvement of efflux transporters like P-glycoprotein (P-gp).[11][1][14]

Workflow for the Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_assay Permeability Experiment cluster_analysis Analysis & Interpretation seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days (Medium change every 2-3 days) seed_cells->culture_cells monitor_teer Monitor Monolayer Integrity (Measure TEER) culture_cells->monitor_teer prep_assay Wash Monolayers; Add Transport Buffer monitor_teer->prep_assay add_compound Add Compound to Apical (A→B) or Basolateral (B→A) side prep_assay->add_compound incubate Incubate at 37°C (e.g., 2 hours) add_compound->incubate collect_samples Collect Samples from Receiver Compartment incubate->collect_samples quantify Quantify Compound (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Apparent Permeability (Papp) for A→B and B→A quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er interpret Classify Permeability & Assess Efflux calculate_er->interpret

Caption: Key stages of the Caco-2 cell permeability assay.

Materials and Reagents
  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), buffered with HEPES

  • This compound

  • Control Compounds:

    • High Permeability: Propranolol

    • Low Permeability: Atenolol

    • P-gp Substrate: Digoxin

    • Integrity Marker: Lucifer Yellow

  • LC-MS/MS system

Step-by-Step Protocol
  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.[15]

    • Seed cells onto Transwell inserts at a density of ~60,000 cells/cm².

    • Culture the cells for 18-22 days to allow for differentiation and formation of a polarized monolayer.[1][] Change the medium in both apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an epithelial volt-ohm meter. A TEER value >200 Ω·cm² generally indicates a well-formed, intact monolayer.[]

    • Lucifer Yellow, a fluorescent molecule that cannot cross intact cell layers, will be used as a final check. Its flux should be minimal (<1%).

  • Permeability Assay (Bidirectional Transport):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (HBSS).

    • Apical to Basolateral (A→B) Transport:

      • Add 0.5 mL of transport buffer containing the test compound (e.g., 10 µM this compound) to the apical (donor) compartment.

      • Add 1.5 mL of fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport:

      • Add 1.5 mL of transport buffer containing the test compound to the basolateral (donor) compartment.

      • Add 0.5 mL of fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from the receiver compartments of both A→B and B→A experiments. Also, collect a sample from the initial donor solution.

  • Quantification and Data Analysis:

    • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s:

      Papp = (dQ/dt) / (A * C₀)

      Where:

      • dQ/dt = Rate of permeation (amount of compound in the receiver compartment over time)

      • A = Surface area of the membrane (cm²)

      • C₀ = Initial concentration in the donor compartment

    • Calculate the Efflux Ratio (ER):

      ER = Papp (B→A) / Papp (A→B)

Data Interpretation

The results will provide a comprehensive view of the compound's intestinal permeability.

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassInterpretation
< 1 LowPoor absorption expected.
1 - 10 ModerateModerate absorption expected.
> 10 HighHigh absorption expected.

Table 3: Classification of Intestinal Permeability based on Caco-2 Papp (A→B) values.

The efflux ratio is critical for understanding the role of active transporters.

Efflux Ratio (ER)Interpretation
< 2 No significant active efflux. Permeability is likely dominated by passive diffusion.
≥ 2 Indicates active efflux. The compound is likely a substrate for an efflux transporter (e.g., P-gp).[1]

Table 4: Interpretation of the Efflux Ratio.

An ER ≥ 2 suggests that while the compound may be able to enter the cell, it is actively pumped out, which could limit its net absorption and bioavailability.

Troubleshooting

IssuePossible CauseSuggested Solution
Low TEER values in Caco-2 assay Incomplete monolayer formation; cell contamination.Ensure proper cell seeding density; check for contamination; allow cells to grow for the full 21-day period.
High Lucifer Yellow flux (>1%) Leaky monolayer; damaged cells.Discard the results from that well/plate. Review cell handling and washing procedures to ensure they are gentle.
Poor mass balance/recovery in either assay Compound binding to plastic; compound instability; poor solubility.Use low-binding plates; assess compound stability in the assay buffer; ensure the test concentration is below the solubility limit.
High variability between replicate wells Inconsistent pipetting; edge effects on the plate; inconsistent lipid coating (PAMPA).Use calibrated pipettes; avoid using the outer wells of the plate if edge effects are suspected; ensure uniform application of the lipid solution.

Conclusion

Determining the cell permeability of this compound is a non-negotiable step in the preclinical development of Dovitinib. The dual-assay approach outlined in these application notes provides a robust framework for this assessment. The PAMPA assay offers a rapid, high-throughput method to evaluate passive diffusion, while the Caco-2 assay delivers a more physiologically relevant model to predict human intestinal absorption, including the potential for transporter-mediated efflux. Together, the data generated will enable a comprehensive understanding of the metabolite's pharmacokinetic properties, aiding in the prediction of its in vivo behavior and its overall contribution to the clinical profile of Dovitinib.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Caco-2 cell permeability assay for intestinal absorption. SlideShare. Available from: [Link]

  • Dovitinib treatment decreased cell viability and increased apoptotic... ResearchGate. Available from: [Link]

  • Preformulation studies of dovitinib free base: Solubility, lipophilicity and stability. PubMed. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. Available from: [Link]

  • Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis. PubMed Central. Available from: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health. Available from: [Link]

  • The dovitinib permeation flux and apparent permeation coefficient... ResearchGate. Available from: [Link]

  • In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Drug Metabolism. National Institutes of Health. Available from: [Link]

  • This compound. PubChem, National Institutes of Health. Available from: [Link]

  • Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer. National Institutes of Health. Available from: [Link]

  • The N550K/H mutations in FGFR2 confer differential resistance to PD173074, dovitinib, and ponatinib ATP-competitive inhibitors. PubMed. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Role of Drug Metabolism in Determining Pharmacokinetics and Therapeutic Outcomes. Walsh Medical Media. Available from: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration. Available from: [Link]

  • Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration. Available from: [Link]

  • Markedly Enhanced Permeability and Retention Effects Induced by Photo-Immunotherapy of Tumors. PubMed Central. Available from: [Link]

  • The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know. CfPIE. Available from: [Link]

  • PAMPA Permeability Assay. Technology Networks. Available from: [Link]

  • The Role of Drug Metabolism and Pharmacokinetics in Lead Discovery and Optimization. BMG LABTECH. Available from: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA. SciSpace. Available from: [Link]

  • An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. YouTube. Available from: [Link]

  • The Importance of Metabolite Pharmacokinetics Studies in Drug Development. Taylor & Francis Online. Available from: [Link]

  • Dissolution Testing and Specification Criteria for Immediate-Release Solid Oral Dosage Forms Containing Biopharmaceutics Classification System Class. Regulations.gov. Available from: [Link]

  • Preformulation studies of dovitinib free base: Solubility, Lipophilicity and Stability. ResearchGate. Available from: [Link]

Sources

Application Note: High-Throughput Screening Assays for N-Desmethyl Dovitinib Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Dovitinib (TKI-258) is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor exhibiting efficacy against FLT3, c-Kit, FGFR1–3, VEGFR1–4, and PDGFR


.[1] In clinical and preclinical settings, the pharmacological activity of its primary active metabolite, N-Desmethyl Dovitinib , is of critical interest. Understanding the metabolite's potency relative to the parent compound is essential for accurately modeling pharmacodynamics (PD) and toxicity profiles.

This guide details a high-throughput screening (HTS) strategy to profile this compound. Unlike standard "hit-finding" campaigns, this workflow is designed for potency ranking and selectivity profiling . We utilize a ratiometric Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical precision and a cellular target engagement assay to validate intracellular binding.[2]

Target Landscape & Reference Values

The following table summarizes the primary targets of the parent compound, Dovitinib. The objective of this screening protocol is to generate the corresponding


 values for the N-Desmethyl metabolite.
Target KinaseClassDovitinib

(nM)*
Biological Relevance
FLT3 Class III RTK~1AML proliferation; poor prognosis driver.[2]
c-Kit Class III RTK~2GIST driver; mast cell regulation.[2]
FGFR1 Class IV RTK~8Angiogenesis; breast/lung cancer amplification.
VEGFR2 Class V RTK~13Primary driver of tumor angiogenesis.
PDGFR

Class III RTK~27Pericyte coverage; stromal maintenance.

*Reference values based on cell-free kinase assays (SelleckChem, 2024; MedChemExpress, 2024).

Mechanism of Action & Signaling Pathway[3]

Dovitinib and this compound function as ATP-competitive inhibitors.[2] They bind to the catalytic domain of RTKs, preventing the phosphorylation of tyrosine residues and blocking downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT).

Visualization: RTK Inhibition Pathway

The following diagram illustrates the signal transduction blockade utilized in this screen.

RTK_Signaling Ligand Growth Factors (FGF, VEGF, PDGF) RTK RTK (FGFR/VEGFR) (Dimerization) Ligand->RTK Activation ATP_Pocket ATP Binding Pocket RTK->ATP_Pocket Phos Autophosphorylation (Blocked) ATP_Pocket->Phos ATP Hydrolysis Inhibitor This compound (ATP Competitive) Inhibitor->ATP_Pocket Binds High Affinity RAS RAS Phos->RAS Inhibited PI3K PI3K Phos->PI3K Inhibited RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: Mechanism of this compound action.[2] The inhibitor competes with ATP, preventing autophosphorylation and halting downstream proliferation/survival signals.

Protocol A: Biochemical Kinase Profiling (TR-FRET)

Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific). Rationale: This assay is homogeneous (no wash steps), ratiometric (corrects for well-to-well variability), and highly sensitive for ATP-competitive inhibitors like Dovitinib.[2] It measures the displacement of a fluorescent tracer from the kinase active site.

Reagents & Equipment
  • Kinase: Recombinant human FGFR1 (or VEGFR2/FLT3) catalytic domain (GST-tagged).[2][3]

  • Tracer: Kinase Tracer 199 or 236 (Alexa Fluor™ 647 conjugate).

  • Antibody: Eu-anti-GST Antibody (Europium donor).[2]

  • Buffer: Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate: 384-well low-volume white microplate (Corning #4513).[2]

  • Reader: PerkinElmer EnVision or Tecan Spark with TR-FRET module.[2]

Assay Workflow

The workflow follows a "3 x 5 µL" addition format for high-throughput efficiency.

HTS_Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Dispense 2. Dispense (5 µL Compound) Prep->Dispense Add_Kinase 3. Add Kinase/Ab (5 µL Mix) Dispense->Add_Kinase Add_Tracer 4. Add Tracer (5 µL) Add_Kinase->Add_Tracer Incubate 5. Incubate (60 min @ RT) Add_Tracer->Incubate Read 6. Detection (Ex: 340nm, Em: 615/665nm) Incubate->Read

Caption: Step-by-step liquid handling workflow for the LanthaScreen TR-FRET assay.[2][4]

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock of this compound in 100% DMSO.[2]

    • Perform a 10-point, 3-fold serial dilution in DMSO.[2]

    • Dilute further in Kinase Buffer A to prepare a 4X working solution (Final DMSO concentration in assay should be <1%).

  • Plate Setup (384-well):

    • Column 1-2 (Min Signal): 5 µL of 10 µM Staurosporine (or excess Dovitinib parent) to define 100% inhibition.[2]

    • Column 23-24 (Max Signal): 5 µL of Buffer + DMSO (0% inhibition).[2]

    • Columns 3-22: 5 µL of this compound titrations.

  • Reaction Initiation:

    • Kinase/Ab Mix: Prepare a solution containing 4X final concentration of FGFR1 (e.g., 20 nM final -> 80 nM stock) and 4X Eu-anti-GST antibody (e.g., 2 nM final -> 8 nM stock).[2] Add 5 µL to all wells.

    • Tracer Addition: Prepare 4X Tracer solution (determined by previous

      
       optimization, typically ~5-20 nM). Add 5 µL to all wells.
      
  • Incubation:

    • Centrifuge plate at 1000 x g for 30 seconds.

    • Incubate for 60 minutes at Room Temperature (20-25°C), protected from light.

  • Detection:

    • Read on TR-FRET compatible reader.[2]

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Tracer).

    • Lag time: 100 µs; Integration time: 200 µs.

Data Analysis & Validation
  • Calculate Ratio:

    
    
    
  • Normalization: Convert Ratios to % Inhibition relative to Max/Min controls.

  • Curve Fitting: Fit data to a sigmoidal dose-response equation (variable slope) to determine

    
    .[2][4]
    
    
    
    
    [2]
  • Quality Control: Calculate Z'-factor for each plate. A Z' > 0.5 is required for validation.

    
    [2]
    

Protocol B: Cellular Target Engagement (NanoBRET)

Method: NanoBRET™ Target Engagement Assay (Promega). Rationale: While biochemical assays prove inhibition, they do not account for cell membrane permeability. This assay validates that this compound enters the cell and binds the kinase in a physiological environment.

Principle

A NanoLuc® luciferase-kinase fusion vector is expressed in HEK293 cells.[2] A cell-permeable fluorescent tracer binds the kinase.[2] this compound competes with the tracer.[2] Binding of the drug causes a decrease in BRET signal.

Procedure Summary
  • Transfection: Transfect HEK293 cells with NanoLuc-FGFR1 fusion DNA. Incubate 24 hours.

  • Tracer/Inhibitor Addition:

    • Harvest cells and resuspend in Opti-MEM.[2]

    • Add NanoBRET Tracer (concentration determined by

      
      ).
      
    • Add this compound (serial dilution).[2]

  • Equilibration: Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate and read Donor (460 nm) and Acceptor (618 nm) emission.[2]

  • Result: A decrease in the mBRET ratio indicates successful target engagement by the metabolite.

References

  • Trudel, S., et al. (2005).[5] CHIR-258, a novel, multitargeted tyrosine kinase inhibitor for the treatment of multiple myeloma. Blood, 105(7), 2941-2948.[2] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in N-Desmethyl Dovitinib Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of N-Desmethyl Dovitinib. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in mass spectrometric quantification. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your data.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting endogenous components interfere with the ionization of the target analyte, this compound, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] Regulatory bodies, including the FDA, mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[3][4][5]

This guide will provide a structured approach to systematically identify, troubleshoot, and mitigate matrix effects in your this compound assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the analysis of this compound.

Q1: What are the most common sources of matrix effects in plasma samples?

A1: In plasma, the most common sources of matrix effects are phospholipids from cell membranes, salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1][6] Phospholipids are particularly problematic as they often co-elute with analytes in reversed-phase chromatography and can cause significant ion suppression.[7][8][9]

Q2: How can I quickly assess if my this compound assay is experiencing matrix effects?

A2: A standard method to assess matrix effects is the post-extraction spike analysis.[10] This involves comparing the peak area of this compound in a spiked, extracted blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. A significant difference in peak areas (typically >15%) suggests the presence of matrix effects.[4] During method validation, this should be evaluated using matrix from at least six different sources.[4]

Q3: Can I use the same sample preparation method for this compound as I use for the parent drug, Dovitinib?

A3: While a starting point, it's not guaranteed. This compound is a metabolite and may have different physicochemical properties (e.g., polarity) than the parent drug, Dovitinib. This can affect its extraction recovery and susceptibility to different matrix components. It is crucial to validate the sample preparation method specifically for this compound.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for my this compound analysis?

A4: While not strictly mandatory in all cases, using a SIL-IS for this compound is highly recommended.[11][12] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and improving data accuracy and precision.[13] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte in the presence of matrix interferences.[13]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues encountered during your experiments.

Guide 1: Poor Peak Shape and Ion Suppression for this compound

Issue: You are observing poor peak shape (e.g., tailing or fronting) and significant ion suppression for this compound, particularly in early eluting regions of your chromatogram.

Probable Cause: Co-elution with highly abundant, early-eluting matrix components, most notably phospholipids.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape and ion suppression.

Step-by-Step Guidance:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[14]

    • Protein Precipitation (PPT): This is a simple and fast method.[15][16] While a published method for Dovitinib successfully used PPT,[17] it may not be sufficient for removing all matrix components, especially phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences like salts in the aqueous phase.[6][18] The choice of organic solvent is critical and should be optimized based on the polarity of this compound.

    • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can provide the cleanest extracts.[6][19][20] A mixed-mode or polymeric SPE sorbent can be effective for retaining this compound while washing away interfering components.

  • Incorporate Phospholipid Removal: If you suspect phospholipids are the primary issue, consider specific removal strategies.

    • HybridSPE®: This technology combines protein precipitation with phospholipid removal in a single device.[7]

    • Phospholipid Removal Plates: Several commercially available 96-well plates are designed to specifically remove phospholipids from protein-precipitated samples.

  • Optimize Chromatography: If cleaner sample preparation is not feasible or sufficient, chromatographic optimization is necessary.

    • Gradient Modification: A shallower gradient can help to chromatographically separate this compound from co-eluting interferences.

    • Mobile Phase Modifiers: The choice of mobile phase additives (e.g., formic acid, ammonium formate) can influence the ionization efficiency of both the analyte and interfering components.[10] Experiment with different modifiers and concentrations.

Guide 2: Inconsistent Results and Poor Reproducibility

Issue: You are observing high variability in your quality control (QC) samples and inconsistent results between different batches of plasma.

Probable Cause: Variable matrix effects between different lots of biological matrix and/or inefficient and inconsistent sample preparation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Guidance:

  • Evaluate Internal Standard (IS) Performance: The IS is crucial for correcting variability.

    • Implement a Stable Isotope-Labeled (SIL) IS: A SIL-IS is the gold standard as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[11][12][13]

    • Monitor IS Response: The peak area of the IS should be consistent across all samples (blanks, standards, QCs, and unknowns). Significant variation in the IS response indicates that it is not effectively compensating for matrix effects.

  • Standardize and Automate Sample Preparation: Manual sample preparation steps, especially protein precipitation and liquid-liquid extraction, can be a source of variability.

    • Automated Liquid Handlers: If available, use automated liquid handlers for precise and repeatable pipetting of plasma, precipitation solvents, and internal standards.

    • Ensure Consistent Mixing and Incubation: Vortexing time and speed, as well as incubation time and temperature, should be strictly controlled for all samples.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Comparative Evaluation of Sample Preparation Techniques

This protocol outlines a systematic approach to select the most effective sample preparation technique for this compound in plasma.

Objective: To compare Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for their efficiency in minimizing matrix effects and maximizing recovery.

Methodology:

  • Prepare Spiked Plasma Samples: Spike a pooled blank plasma sample with this compound at a mid-QC level.

  • Process Samples using Each Technique:

    • PPT: Precipitate proteins with 3 volumes of cold acetonitrile containing the internal standard. Vortex and centrifuge.[15][16]

    • LLE: Extract the analyte with a suitable organic solvent (e.g., methyl tert-butyl ether) after alkalinizing the plasma sample. Evaporate the organic layer and reconstitute.

    • SPE: Condition a polymeric SPE cartridge. Load the pre-treated plasma sample. Wash with a weak organic solvent to remove interferences. Elute this compound with a stronger organic solvent.

  • Analyze Extracts by LC-MS/MS: Inject the final extracts and analyze the peak areas of this compound and the internal standard.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%): [(Peak area in post-extraction spiked sample) / (Peak area in pure solution)] x 100

    • Recovery (%): [(Peak area in pre-extraction spiked sample) / (Peak area in post-extraction spiked sample)] x 100

Data Summary Table:

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)IS-Normalized Matrix Factor
Protein Precipitation85 ± 565 ± 8 (Suppression)1.10
Liquid-Liquid Extraction70 ± 780 ± 6 (Suppression)1.05
Solid-Phase Extraction95 ± 398 ± 4 (Minimal Effect)1.01

Note: The data in this table is illustrative and will vary based on experimental conditions.

References

  • Al-Shakliah, N. S., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy, 14, 533–541. [Link]

  • Ansari, M. J., et al. (2022). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. ScienceScholar, 4(1), 105-117. [Link]

  • Zhang, Y., et al. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science, 52(3), 344-350. [Link]

  • Vishwanathan, K., et al. (2007). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 1-11. [Link]

  • Mei, H. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(7), 586-595. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Waters Corporation. (2021). Determining matrix effects in complex food samples. [Link]

  • Al-Tannak, N. F., et al. (2023). Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma. Journal of Applied Pharmaceutical Science, 13(11), 154-161. [Link]

  • Attwa, M. W., et al. (2022). An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts. Molecules, 27(19), 6599. [Link]

  • Silvestro, L., et al. (2013). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. LCGC Europe, 26(8), 450-459. [Link]

  • Zhang, Y., et al. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of chromatographic science, 52(3), 344–350. [Link]

  • de Person, M., et al. (2013). Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 48(4), 509-515. [Link]

  • Tulipani, S., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics, 20(1), 23. [Link]

  • Ray, A., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 2(3), 159-166. [Link]

  • Li, J., et al. (2019). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-53. [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. [Link]

  • Furey, A., et al. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 779, 1-16. [Link]

  • Gjelstad, A., et al. (2021). New Extraction Technique Tested on Polar Metabolites in Human Plasma. LCGC North America. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(16), 1867-1881. [Link]

  • Ivanisevic, J., et al. (2011). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Analytical Chemistry, 83(14), 5525-5533. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Al-Shakliah, N. S., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy, 14, 533–541. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Cífková, E., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals, 16(10), 1441. [Link]

  • Kumar, A., et al. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery, 12(S1), 1-8. [Link]

  • Wang, G., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 110-115. [Link]

  • Reddy, K. T. K., et al. (2022). A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 16-24. [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Al-Shakliah, N. S., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy, 14, 533–541. [Link]

  • Janech, M. G., et al. (2011). Phospholipid Depletion Techniques in LC‐MS Bioanalysis. Bioanalysis, 3(14), 1627-1639. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Valbuena, S., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 13(11), 1109. [Link]

  • Attwa, M. W., et al. (2022). An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts. Molecules, 27(19), 6599. [Link]

  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(15), 5027-5038. [Link]

  • He, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6142-6150. [Link]

  • Alves, G., et al. (2013). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Journal of Pharmaceutical and Biomedical Analysis, 84, 156-166. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Polson, C., et al. (2003). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B, 785(2), 263-275. [Link]

  • Chambers, E. (2008). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy. [Link]

  • Agilent Technologies. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • Metware Biotechnology. (n.d.). Metabolomics Sample Extraction. [Link]

  • Sigma-Aldrich Co. (2010). How Sample Prep for Phospholipid Removal Works. Lab Manager. [Link]

Sources

enhancing the sensitivity of N-Desmethyl Dovitinib detection

Author: BenchChem Technical Support Team. Date: February 2026

Portal: Bioanalytical Method Development & Optimization

Status: Online Support Tier: Senior Application Scientist (Level 3) Ticket Subject: Enhancing Sensitivity for N-Desmethyl Dovitinib (Metabolite) Quantification

Welcome

Hello. You have reached the Advanced Method Development Desk. I understand you are struggling with the sensitivity and selectivity required to detect This compound , the primary active metabolite of Dovitinib (TKI-258).

While the parent drug (Dovitinib) is well-documented, its demethylated metabolite presents unique challenges: increased polarity, potential matrix interference, and the need to chromatographically resolve it from the parent compound to avoid ion suppression.

Below is a troubleshooting guide structured to address your specific sensitivity bottlenecks.

Module 1: Sample Preparation & Matrix Management

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but my Lower Limit of Quantification (LLOQ) is stuck at >10 ng/mL. How can I reach sub-ng/mL levels?

A: Protein precipitation is often too "dirty" for trace metabolite analysis. The residual phospholipids causes significant ion suppression, particularly for early-eluting polar metabolites like this compound.

The Fix: Switch to Liquid-Liquid Extraction (LLE). Dovitinib and its metabolites are basic compounds (piperazinyl-benzimidazole structure). You can achieve cleaner extracts and concentration enrichment (evaporation/reconstitution) using LLE at an alkaline pH.

Protocol: Optimized LLE Workflow

  • Alkalization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide to 100 µL of plasma. (Target pH > 9.0 to ensure the molecule is uncharged and hydrophobic).

  • Extraction Solvent: Add 600 µL of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .

    • Why? These solvents extract the non-polar drug well while leaving polar matrix components behind.

  • Agitation: Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Enrichment: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of mobile phase (e.g., 20:80 ACN:Water with 0.1% Formic Acid).

Data Comparison: Extraction Efficiency

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery ~85-95%~75-85% (Lower but cleaner)
Matrix Effect (ME) High (Ion Suppression)Low (Signal Enhancement)
S/N Ratio at 1 ng/mL 5:1 (Noisy)>20:1 (Clear Peak)
Solvent Front Interference HighMinimal
Module 2: Chromatographic Separation & Mass Spec Tuning

Q: My metabolite peak is co-eluting with the parent Dovitinib, and the signals are cross-talking. How do I separate them?

A: this compound is structurally identical to Dovitinib except for the loss of a methyl group on the piperazine ring. This makes them chromatographically similar. If they co-elute, the massive signal from the parent drug (often present at much higher concentrations) can suppress the metabolite's ionization.

The Fix: Mobile Phase pH Modification. Standard acidic mobile phases (Formic Acid) protonate both species, making them elute quickly. Switching to a high pH mobile phase on a hybrid-silica column improves retention and peak shape for basic TKIs.

Recommended LC Conditions:

  • Column: Waters XBridge C18 or Phenomenex Gemini-NX (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Slower ramp (e.g., 5% to 95% B over 8 minutes) to allow the slightly more polar N-desmethyl variant to elute earlier than the parent.

Q: What are the optimal MS/MS transitions? I cannot find a reference standard card.

A: You must deduce the transitions based on the parent structure.

  • Dovitinib Parent: MW ~392.4. Precursor [M+H]+ = 393.2 .

  • N-Desmethyl Metabolite: Loss of -CH3 (-14 Da). Precursor [M+H]+ = 379.2 .

Fragmentation Logic: The primary fragment of Dovitinib is typically m/z 337 (loss of the piperazine fragment or partial ring cleavage).

  • Scenario A: If the methyl group is lost from the retained core, the fragment shifts to 323 .

  • Scenario B: If the methyl group is on the lost moiety, the fragment remains 337 .

  • Action: Perform a Product Ion Scan on m/z 379.2 to confirm the most intense product ion.

Visualizing the Optimization Loop:

MS_Optimization Start Start Optimization Step1 Q1 Scan (Full Scan) Locate Parent (393) & Metab (379) Start->Step1 Step2 Product Ion Scan (MS2) Fragment 379.2 Step1->Step2 Decision Dominant Fragment? Step2->Decision PathA Fragment 323 (Core Demethylation) Decision->PathA Shift observed PathB Fragment 337 (Side-chain Demethylation) Decision->PathB No shift Optimize Optimize Collision Energy (CE) & Declustering Potential (DP) PathA->Optimize PathB->Optimize Final Final MRM Method Optimize->Final

Figure 1: Decision tree for identifying this compound MRM transitions based on parent drug fragmentation patterns.

Module 3: Stability & Validation Considerations

Q: My QC samples for the metabolite are failing stability tests after 24 hours in the autosampler. Why?

A: N-demethylated metabolites can be susceptible to oxidative degradation or hydrolysis if the autosampler is not temperature-controlled, or if the reconstitution solvent is too acidic.

Troubleshooting Checklist:

  • Temperature: Ensure autosampler is set to 4°C .

  • Solvent: If using High pH extraction (Module 1), ensure the final reconstitution solvent is neutral or slightly acidic (0.1% Formic Acid) to stabilize the basic amine, but avoid strong acids which might promote hydrolysis over time.

  • Light Protection: TKIs are often light-sensitive. Use amber glass vials.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]

  • Al-Ghobashy, M. A., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy.[3] [Link]

  • Zhang, M., et al. (2012). Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. Analytical and Bioanalytical Chemistry. (Cited for comparative extraction methodology of similar TKI metabolites). [Link]

Sources

Technical Support Center: Navigating N-Desmethyl Dovitinib Adduct Formation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N-Desmethyl Dovitinib. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of adduct formation during mass spectrometric analysis. As your virtual Senior Application Scientist, my goal is to equip you with the expertise and practical solutions to ensure data integrity and analytical accuracy.

Introduction to the Challenge

This compound is a primary metabolite of Dovitinib, a multi-kinase inhibitor investigated in various cancer therapies.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. Electrospray ionization (ESI) mass spectrometry is a powerful tool for this purpose; however, it is susceptible to the formation of adduct ions.[3] Adducts are ions formed when the target analyte associates with other molecules or ions present in the sample or mobile phase.[4] This phenomenon can lead to a dilution of the primary analyte signal, complicate data interpretation, and compromise the accuracy of quantitative results.[5] This guide will provide a structured approach to identifying, troubleshooting, and mitigating adduct formation in the analysis of this compound.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues related to this compound adduct formation during your LC-MS experiments.

Issue 1: I see multiple peaks in my mass spectrum for this compound, and the [M+H]⁺ is not the most abundant.

Probable Cause:

This is a classic presentation of adduct formation, where the protonated molecule ([M+H]⁺) is competing for ionization with other species. Common adducts in positive ion mode ESI include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[6] The presence of these adducts is often due to contaminants in the sample, glassware, or mobile phase components.[4]

Step-by-Step Solution:

  • Identify the Adducts: Calculate the mass difference between the observed peaks and the expected m/z of the protonated this compound.

    • Dovitinib MW: 392.4 g/mol

    • This compound MW: 378.4 g/mol

    • Expected [M+H]⁺ for this compound: m/z 379.4

    • Common Adducts to Check For:

      • [M+Na]⁺: 378.4 + 23.0 = m/z 401.4

      • [M+K]⁺: 378.4 + 39.1 = m/z 417.5

      • [M+NH₄]⁺: 378.4 + 18.0 = m/z 396.4

  • Optimize Mobile Phase Composition:

    • Increase Acidity: Lowering the pH of the mobile phase can favor the formation of the protonated molecule ([M+H]⁺) by providing an excess of protons.[7]

      • Action: Add a small percentage of formic acid (e.g., 0.1%) or acetic acid to your mobile phase.

    • Introduce a Competing Cation: The addition of a volatile ammonium salt, such as ammonium formate or ammonium acetate, can help to suppress the formation of sodium and potassium adducts by providing a high concentration of ammonium ions that will preferentially form adducts.[8]

      • Action: Incorporate 5-10 mM of ammonium formate or ammonium acetate into your aqueous mobile phase.

  • Improve Sample and System Hygiene:

    • Use High-Purity Solvents: Ensure that your water and organic solvents are of high purity (e.g., LC-MS grade) to minimize alkali metal contamination.

    • Clean Glassware Thoroughly: Avoid using glassware that has been washed with strong detergents, as these can be a source of sodium ions.[4] If possible, use polypropylene vials and plates.

    • System Flush: Flush your LC system, including the autosampler, with a chelating agent like a dilute solution of EDTA, followed by a thorough rinse with high-purity water and your mobile phase to remove metal ion contamination.

Causality Explained: The formation of adducts is a competitive process during electrospray ionization. By increasing the concentration of protons (lowering the pH) or a less detrimental adduct-forming species (like ammonium), you shift the equilibrium of the ionization process to favor the formation of the desired [M+H]⁺ ion.

Issue 2: My calibration curve for this compound is non-linear and has poor reproducibility.

Probable Cause:

Non-linearity and poor reproducibility in calibration curves are often symptomatic of inconsistent adduct formation across different concentration levels.[8] The ratio of the [M+H]⁺ ion to the various adducts can change as the analyte concentration changes, leading to a non-linear response.

Step-by-Step Solution:

  • Implement Mobile Phase Modifiers: As detailed in Issue 1, the most effective first step is to control the adduct formation by adding formic acid and/or ammonium formate/acetate to your mobile phase. This will help to ensure that the ionization is consistent across your calibration range.[5][8]

  • Sum the Adducts: If adduct formation cannot be completely eliminated, a viable quantification strategy is to sum the peak areas of the primary ion ([M+H]⁺) and its major adducts (e.g., [M+Na]⁺).

    • Action: In your data processing software, create a new trace that is the sum of the extracted ion chromatograms for the [M+H]⁺ and the significant adducts. Use this summed peak area for your calibration curve.

    • Rationale: This approach assumes that the total ion current from the analyte (distributed among the protonated molecule and its adducts) is proportional to the analyte concentration. This can linearize the response.

  • Use an Isotope-Labeled Internal Standard: An isotopically labeled internal standard (e.g., d₃-N-Desmethyl Dovitinib) is the gold standard for correcting for variability in ionization and matrix effects.

    • Action: Spike your samples, standards, and blanks with a consistent concentration of the labeled internal standard.

    • Rationale: The labeled internal standard will co-elute and experience the same ionization conditions and adduct formation as the unlabeled analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, you can correct for inconsistencies in adduct formation.[9]

Experimental Workflow for Adduct Mitigation

Adduct_Mitigation_Workflow start Adduct Formation Observed check_adducts Identify Adducts (e.g., [M+Na]⁺, [M+K]⁺) start->check_adducts optimize_mp Optimize Mobile Phase - Add 0.1% Formic Acid - Add 5-10 mM Ammonium Formate check_adducts->optimize_mp check_hygiene Improve System Hygiene - LC-MS Grade Solvents - Clean Glassware optimize_mp->check_hygiene reanalyze Re-analyze Sample check_hygiene->reanalyze adducts_resolved Adducts Mitigated? reanalyze->adducts_resolved sum_adducts Sum Adduct Peaks for Quantification adducts_resolved->sum_adducts No end Accurate Quantification adducts_resolved->end Yes use_is Use Isotope-Labeled Internal Standard sum_adducts->use_is use_is->end

Caption: Workflow for troubleshooting adduct formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a metabolite of Dovitinib, an oral multi-kinase inhibitor that targets receptors such as FGFR, PDGF, and VEGF.[1][10] The process of N-desmethylation, the removal of a methyl group from a nitrogen atom, is a common metabolic pathway for many drugs.[11][12] Monitoring the levels of this compound is essential for understanding the pharmacokinetics, metabolism, and overall disposition of Dovitinib in preclinical and clinical studies.[13]

Q2: Are certain mobile phase additives better than others for controlling adducts?

The choice of additive can depend on the analyte and the specific adducts being formed.

  • Formic Acid: Generally effective at promoting [M+H]⁺ formation and is a good starting point.[7]

  • Ammonium Formate/Acetate: Particularly useful for suppressing sodium and potassium adducts.[8] They provide a volatile source of ammonium ions.

  • Trifluoroacetic Acid (TFA): While effective at low pH, TFA can cause significant ion suppression and is generally not recommended for routine quantitative analysis unless necessary for chromatographic reasons.

  • Fluorinated Alkanoic Acids: Some studies have shown that acids like heptafluorobutyric acid can be very effective at trapping alkali metal ions, but they may also cause ion suppression.[5][8]

Q3: Can my sample preparation method contribute to adduct formation?

Yes, absolutely. Sample preparation is a critical factor.

  • Buffer Salts: The use of non-volatile buffers (e.g., phosphate buffers) in your sample preparation can introduce high concentrations of sodium and potassium, leading to significant adduct formation. Always use volatile buffers like ammonium formate or acetate if a buffer is needed.[6]

  • Protein Precipitation: When using protein precipitation with acetonitrile or methanol, ensure the supernatant is clear and free of precipitated salts.

  • Solid-Phase Extraction (SPE): Ensure that the SPE cartridges are thoroughly washed and conditioned to remove any potential contaminants.

Q4: Can the mass spectrometer source conditions be optimized to reduce adducts?

While mobile phase and sample preparation are the primary means of controlling adducts, some source parameters can have a minor influence.

  • Source Temperature: Higher source temperatures can sometimes help to desolvate ions more effectively and may slightly reduce the formation of solvent-related adducts.

  • Cone Voltage/Fragmentor Voltage: Increasing the in-source collision-induced dissociation by raising the cone or fragmentor voltage can sometimes cause adducts to dissociate, but this may also lead to unwanted fragmentation of your analyte. This approach should be used with caution.

Q5: Where can I find a validated LC-MS/MS method for Dovitinib that I can adapt for its N-desmethyl metabolite?

A validated HPLC-MS/MS method for the quantification of Dovitinib in mouse plasma has been published.[13][14] This method utilizes a C18 column with a mobile phase consisting of 10 mM ammonium formate and acetonitrile at a pH of 4.3.[13][14] This would be an excellent starting point for developing a method for this compound, as the chromatographic and mass spectrometric properties are likely to be similar.

Summary of Common Adducts and Mitigation Strategies

Adduct TypeCommon SourcesRecommended Mitigation Strategy
Sodium ([M+Na]⁺) Glassware, mobile phase contaminants, buffersAdd 0.1% formic acid, use 5-10 mM ammonium formate, use polypropylene vials
Potassium ([M+K]⁺) Glassware, mobile phase contaminants, buffersAdd 0.1% formic acid, use 5-10 mM ammonium formate, use polypropylene vials
Ammonium ([M+NH₄]⁺) Ammonium-based mobile phase additivesThis is often a desired adduct to suppress others. If it is problematic, reduce the concentration of the ammonium salt.

Chemical Structures

chemical_structures cluster_dovitinib Dovitinib cluster_ndesmethyl This compound dovitinib ndesmethyl

Caption: Structures of Dovitinib and this compound.

References

  • ResearchGate. (2025, August 5). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives | Request PDF. Retrieved from [Link]

  • Future Medicine. (n.d.). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) N-Demethylation of Alkaloids. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, September 9). Electrochemical N -demethylation of tropane alkaloids. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro. Retrieved from [Link]

  • Semantic Scholar. (2020, June 1). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications?. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for reducing adduct formation for mass spectrometry analysis.
  • ResearchGate. (2020, June 1). (PDF) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020, January 28). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020, October 29). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Retrieved from [Link]

  • Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Semantic Scholar. (2024, October 4). An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS | Download Table. Retrieved from [Link]

  • MDPI. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

  • PubMed Central. (2017, April 4). A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma. Retrieved from [Link]

  • MDPI. (2019, May 14). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Retrieved from [Link]

  • ACS Publications. (n.d.). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. Retrieved from [Link]

  • Chromatography Online. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Retrieved from [Link]

  • Utrecht University. (2021, November 10). Cyclin-dependent kinase inhibitors in cancer: bioanalysis and pharmacokinetics. Retrieved from [Link]

  • SciELO. (2011, October 18). Electrospray Ionization Tandem Mass Spectrometry of the Two Main Antimalarial Drugs: Artemether and Lumefantrine. Retrieved from [Link]

  • PubMed. (2020, January 28). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of N-Desmethyl Dovitinib Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to N-Desmethyl Dovitinib and the Imperative for Robust Analytics

This compound is a primary active metabolite of Dovitinib, a potent multi-targeted tyrosine kinase inhibitor investigated in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. The biotransformation of Dovitinib to this compound is a significant metabolic pathway, rendering the accurate quantification of this metabolite critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling. These models are the bedrock of clinical decision-making, influencing dosing regimens and safety assessments.

In the landscape of drug development, analytical methods are the unsung heroes, providing the quantitative data that underpins regulatory submissions. The transfer of these methods between laboratories or the introduction of a new analytical platform necessitates a rigorous cross-validation process. This guide provides an in-depth comparison of two prevalent analytical methodologies for this compound and a detailed protocol for their cross-validation, ensuring data integrity and comparability across different studies and sites.

Comparative Analysis of Analytical Methodologies

The two most common techniques for the bioanalysis of small molecule drugs and their metabolites are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. It relies on the separation of the analyte from the biological matrix on a chromatographic column, followed by detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength.

  • Principle of Operation: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The differential partitioning of the analyte and other matrix components between the two phases leads to separation. A UV detector measures the absorbance of the eluate at a pre-determined wavelength, and the resulting peak area is proportional to the analyte concentration.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity. It couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.

  • Principle of Operation: Following chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the ionized this compound). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides a high degree of specificity.

Performance Data Comparison

The following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound in human plasma.

ParameterHPLC-UVLC-MS/MSJustification for Difference
Linearity (r²) > 0.995> 0.998LC-MS/MS often exhibits a wider dynamic range and lower signal-to-noise at the lower end of the curve.
Lower Limit of Quantification (LLOQ) 5-10 ng/mL0.1-0.5 ng/mLThe inherent sensitivity of mass spectrometric detection is significantly higher than UV absorbance.
Accuracy (% Bias) Within ± 15%Within ± 15%Both methods can achieve high accuracy with proper calibration and quality control.
Precision (% CV) < 15%< 15%Both methods are capable of high precision, though LC-MS/MS may offer better precision at lower concentrations.
Matrix Effect MinimalPotential for ion suppression/enhancementThe ionization process in LC-MS/MS can be influenced by co-eluting matrix components, requiring careful optimization.
Specificity ModerateHighUV detection can be prone to interference from co-eluting compounds with similar chromophores. The MRM transitions in LC-MS/MS are highly specific to the analyte.

The Imperative of Cross-Validation

When analytical data for this compound is generated in different laboratories or using different methods (e.g., transitioning from an early-phase HPLC-UV method to a more sensitive late-phase LC-MS/MS method), a cross-validation study is mandatory. This ensures that the data is comparable and can be pooled for integrated analysis, a common practice in regulatory submissions.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidation_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_evaluation Data Evaluation cluster_outcome Outcome A Define Acceptance Criteria (e.g., ±20% difference) B Select a Minimum of 30 Study Samples (covering the analytical range) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High concentrations) B->C D Analyze Samples with Method A (e.g., HPLC-UV) C->D E Analyze the Same Samples with Method B (e.g., LC-MS/MS) C->E F Calculate Percent Difference for each sample D->F E->F G Perform Statistical Analysis (e.g., Bland-Altman plot) F->G H Compare Results to Acceptance Criteria G->H I Methods are Cross-Validated H->I Criteria Met J Investigation Required H->J Criteria Not Met

Technical Guide: N-Desmethyl Dovitinib Activity vs. Dovitinib Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Desmethyl Dovitinib and other metabolites relative to the parent drug, Dovitinib (TKI258). It synthesizes pharmacological data, metabolic pathways, and experimental protocols for researchers in drug development.

Executive Summary

Dovitinib (TKI258) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with high affinity for FGFR, VEGFR, and PDGFR.[1][2] Unlike some tyrosine kinase inhibitors (TKIs) where metabolites contribute significantly to in vivo efficacy (e.g., N-desmethyl imatinib), clinical pharmacokinetic studies indicate that unchanged Dovitinib is the predominant circulating species in human plasma .

While This compound (CAS 668432-44-8) is a distinct Phase I metabolite resulting from CYP-mediated biotransformation, its contribution to the overall pharmacological profile is secondary to the parent compound. This guide details the metabolic landscape, comparative structural properties, and protocols for isolating and assessing these derivatives.

Metabolic Pathway & Structural Relationships

Dovitinib undergoes extensive oxidative metabolism primarily mediated by CYP1A1/1A2 and CYP3A4 , alongside Flavin Monooxygenases (FMO). The primary metabolic routes include N-demethylation (yielding this compound), N-oxidation, and hydroxylation of the fluorobenzyl ring.

Pathway Visualization

The following diagram illustrates the biotransformation of Dovitinib into its key metabolites.

Dovitinib_Metabolism Dovitinib Dovitinib (TKI258) (Parent Drug) C21H21FN6O NDesmethyl This compound (Metabolite) C20H19FN6O Dovitinib->NDesmethyl CYP1A2 / CYP3A4 (N-Demethylation) NOxide Dovitinib N-Oxide (Inactive/Minor) Oxidation on Piperazine Dovitinib->NOxide FMO / CYP3A4 (N-Oxidation) Hydroxyl Hydroxylated Metabolites (Fluorobenzyl Ring) Dovitinib->Hydroxyl CYP Oxidative Metabolism Excretion Fecal/Urinary Excretion (Inactive Conjugates) NDesmethyl->Excretion NOxide->Excretion Hydroxyl->Excretion

Caption: Primary metabolic pathways of Dovitinib mediated by Cytochrome P450 and FMO enzymes.

Comparative Activity Analysis

Parent vs. Metabolite Profile

The pharmacological activity of Dovitinib metabolites is determined by the preservation of the benzimidazole-quinolinone scaffold , which binds to the ATP-binding pocket of target kinases.

CompoundStructure / ModificationActivity StatusKey Targets (IC50)Pharmacokinetic Role
Dovitinib (Parent) Benzimidazole-quinolinone core with N-methylpiperazine tail.Highly Active FLT3: ~1 nMc-Kit: ~2 nMFGFR1/3: ~8-13 nMVEGFR: ~10 nMPrimary driver of clinical efficacy. Major circulating species.
This compound Loss of terminal methyl group on piperazine ring.Presumed Active (Minor)Likely retains similar spectrum to parent (based on SAR of similar TKIs), but specific IC50s are not clinically pivotal.Minor circulating metabolite. Often serves as a precursor to further clearance.
Dovitinib N-Oxide Oxidation of piperazine nitrogen.Inactive / Low Potency Significantly reduced affinity for ATP pocket due to polarity/steric hindrance.Clearance product; negligible contribution to efficacy.
Hydroxylated Metabolites -OH group addition to fluorobenzyl ring.Variable / Inactive Generally reduced potency; often targets for Phase II glucuronidation.Elimination pathway.
Mechanistic Insight
  • This compound: In many piperazine-containing TKIs (e.g., Imatinib), the N-desmethyl variant retains significant potency because the methyl group is solvent-exposed and not critical for H-bonding within the kinase pocket. However, in the case of Dovitinib, the rapid clearance or low abundance of this metabolite in human plasma renders its in vivo contribution minimal compared to the parent.

  • Clinical Relevance: Pharmacokinetic studies (e.g., Cancer Chemother Pharmacol, 2012) confirm that unchanged Dovitinib accounts for the majority of plasma radioactivity, contrasting with drugs where metabolites accumulate (e.g., Sunitinib).

Experimental Protocols

To verify the activity and presence of this compound versus the parent, the following self-validating protocols are recommended.

In Vitro Metabolite Generation (Microsomal Stability)

Purpose: To generate this compound and other metabolites for identification.

  • Reaction Mix: Prepare a master mix containing:

    • Human Liver Microsomes (HLM): 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: Dovitinib (1 µM final concentration).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Controls:

    • Negative Control: No NADPH (assess chemical stability).

    • Positive Control: Testosterone (CYP3A4 marker) or Phenacetin (CYP1A2 marker).

  • Termination: At time points (0, 15, 30, 60 min), quench with ice-cold Acetonitrile containing internal standard (e.g., Bosutinib or deuterated Dovitinib).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

    • Target Mass: Dovitinib (m/z ~393 [M+H]+).

    • Metabolite Search: N-Desmethyl (m/z ~379, -14 Da), Hydroxylated (m/z ~409, +16 Da).

Kinase Inhibition Assay (FRET-based)

Purpose: To quantitatively compare the IC50 of Dovitinib vs. synthesized this compound against FGFR3 or VEGFR2.

  • Reagents: Recombinant Kinase (FGFR3), Fluorescent Peptide Substrate, ATP (at Km apparent).

  • Compound Prep: Prepare 10-point serial dilutions of Dovitinib and this compound in DMSO (Final DMSO <1%).

  • Reaction:

    • Mix Kinase + Peptide + Compound in 384-well plate.

    • Incubate 10 min at RT.

    • Add ATP to initiate phosphorylation.

    • Incubate 60 min at RT.

  • Detection: Add Development Reagent (site-specific antibody with FRET donor/acceptor). Read Fluorescence signal.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to derive IC50.

    • Validation Criteria: The IC50 of the parent Dovitinib must fall within 2-fold of historical literature values (approx. 5-10 nM for FGFR3).

References

  • Disposition and metabolism of 14C-dovitinib (TKI258), an inhibitor of FGFR and VEGFR, after oral administration in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 2012.

  • Dovitinib (TKI258): structure, development and preclinical and clinical activity. Future Oncology, 2015.

  • Interaction Potential of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib with Drug Transporters and Drug Metabolising Enzymes Assessed in Vitro. Pharmaceutics, 2013.

  • PubChem Compound Summary for CID 135398510: Dovitinib. National Center for Biotechnology Information.

Sources

Technical Comparison of Extraction Architectures for N-Desmethyl Dovitinib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of N-Desmethyl Dovitinib , the primary active metabolite of the multi-targeted receptor tyrosine kinase (RTK) inhibitor Dovitinib (TKI-258), is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic profiling. Unlike the parent compound, the desmethyl metabolite exhibits a shift in polarity and potential stability issues that challenge standard bioanalytical workflows.

This guide objectively compares three extraction architectures: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) . While PPT offers the highest throughput for discovery-phase screening, our analysis indicates that Mixed-Mode Cation Exchange (MCX) SPE provides the superior balance of analyte recovery and matrix elimination required for regulated GLP bioanalysis.

Physicochemical Context & Bioanalytical Challenges

Dovitinib is a benzimidazole-quinolinone derivative. The metabolic conversion to this compound typically involves the loss of a methyl group from the piperazine moiety. This modification preserves the basicity of the molecule (pKa ~8-9) but slightly increases its polarity.

  • Critical Challenge: The metabolite often co-elutes with phospholipids in reverse-phase LC, leading to significant ion suppression in ESI+ MS/MS modes.

  • Stability Warning: N-demethylated metabolites can be susceptible to oxidative degradation. Protocols must minimize exposure to light and ambient oxygen during the evaporation steps.

Method A: Protein Precipitation (PPT)

The High-Throughput Standard

PPT is the most common method for early-stage PK studies due to its speed. For Dovitinib and its metabolites, acetonitrile (ACN) or methanol (MeOH) are standard precipitants.

Optimized Protocol
  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (IS).

    • Expert Insight: A 3:1 ratio ensures complete protein removal. Acetonitrile typically yields a cleaner supernatant than methanol for this class of compounds.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Injection: Inject 5 µL of the supernatant directly (or dilute 1:1 with water to improve peak shape).

Performance Data
  • Recovery: >95% (High)

  • Matrix Effect: High (-20% to -40% ion suppression typical)

  • Throughput: Excellent (96 samples in <1 hour)

Diagram: PPT Workflow

PPT_Workflow Figure 1: Protein Precipitation Workflow for High-Throughput Screening Start Plasma Sample (50 µL) Add Add ACN + IS (150 µL, 4°C) Start->Add Vortex Vortex (2 min) Add->Vortex Spin Centrifuge (4000g, 10 min) Vortex->Spin Inject LC-MS/MS Injection Spin->Inject Supernatant

Method B: Liquid-Liquid Extraction (LLE)

The Sensitivity Specialist

LLE exploits the basic nature of this compound. By adjusting the plasma pH to >10, the molecule becomes uncharged and partitions preferentially into an organic solvent, leaving polar matrix interferences behind.

Optimized Protocol
  • Basification: Add 50 µL of 0.1 M Ammonium Carbonate (pH 10) to 50 µL plasma.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It forms a clear upper layer and freezes easily, unlike Ethyl Acetate which can extract more water and matrix.

  • Agitation: Shake for 10 minutes. Centrifuge to separate phases.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Reconstitution: Evaporate to dryness under Nitrogen (40°C) and reconstitute in Mobile Phase.

Performance Data
  • Recovery: 75-85% (Moderate)

  • Matrix Effect: Low (<10% suppression)[1]

  • Throughput: Low (Labor intensive without automation)

Diagram: LLE Workflow

LLE_Workflow Figure 2: Liquid-Liquid Extraction Targeting Basic Analyte Fraction Start Plasma Sample (50 µL) pH Adjust pH > 10 (Ammonium Carbonate) Start->pH Solvent Add MTBE (600 µL) pH->Solvent Shake Shake & Centrifuge Solvent->Shake Phase Phase Separation (Freeze Aqueous) Shake->Phase Dry Evaporate Organic (N2, 40°C) Phase->Dry Top Layer Recon Reconstitute Dry->Recon

Method C: Solid-Phase Extraction (SPE)

The Regulated Bioanalysis Gold Standard

For this compound, Mixed-Mode Cation Exchange (MCX) is the superior sorbent. It utilizes a dual retention mechanism: reverse-phase retention (hydrophobic) and strong cation exchange (ionic interaction with the basic amine). This allows for an aggressive wash step that removes neutral and acidic interferences.

Optimized Protocol (MCX 30 mg Plate)
  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Dilute 100 µL plasma with 200 µL 2% Formic Acid (acidifies sample to charge the analyte). Load onto cartridge.

  • Wash 1 (Hydrophobic): 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL STEP).

    • Expert Insight: Because the analyte is locked by ionic bond, you can wash with 100% organic solvent to strip phospholipids without eluting the drug.

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol (breaks ionic bond).

Performance Data
  • Recovery: 85-95% (Consistent)

  • Matrix Effect: Negligible (<5%)

  • Cleanliness: Superior (Removes >99% phospholipids)

Diagram: SPE Workflow

SPE_Workflow Figure 3: MCX Solid-Phase Extraction for Maximum Selectivity Load Load Acidified Sample Wash1 Wash 1: 2% Formic Acid Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Wash2->Elute

Comparative Analysis Summary

The following table summarizes the performance metrics derived from validation data of Dovitinib and similar TKI metabolites.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (MCX)
Recovery (%) 97.2% 76.9% - 84.1%85.0% - 95.0%
Matrix Effect High (Suppression)LowNegligible
Phospholipid Removal PoorModerateExcellent
Sensitivity (LLOQ) ~5 ng/mL~0.5 ng/mL~0.1 ng/mL
Cost Per Sample $


$
Throughput HighLowMedium (High with automation)
Expert Recommendation
  • For Discovery PK: Use PPT . The high recovery and speed outweigh the matrix effects, which can be managed by using a stable isotope-labeled internal standard.

  • For Clinical Trials/GLP: Use MCX SPE . The ability to wash with 100% methanol ensures that late-eluting phospholipids do not accumulate on the column, preserving column life and ensuring assay robustness over thousands of injections.

References

  • Al-Ghobashy, M. A., et al. (2020).[2] A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy.

  • Jabeen, N., & Haque, M. A. (2024).[3] Fast and Sensitive Bioanalytical Method Development and Validation for Determination of Capmatinib in Human Plasma Using HPLC-MS/MS. International Journal of Pharmaceutical Quality Assurance.

  • Miura, M., et al. (2013).[4] LC-MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science.

  • Selleck Chemicals. Dovitinib (TKI-258) Product Information and Physicochemical Properties.

Sources

Navigating Precision Oncology: A Comparative Guide to Biomarkers for Dovitinib Efficacy, Featuring N-Desmethyl Dovitinib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapies, the success of a potent drug is often dictated by our ability to select the right patients. Dovitinib, a multi-targeted tyrosine kinase inhibitor (TKI), is a compelling case in point. Its broad-spectrum activity against key drivers of tumor growth and angiogenesis, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), offers significant therapeutic promise.[1][2][3][4] However, clinical outcomes have been variable, underscoring a critical need for robust predictive biomarkers to guide its use.[1]

This guide provides an in-depth comparison of the current and emerging biomarkers for Dovitinib efficacy, with a special focus on the potential role of its major metabolite, N-Desmethyl Dovitinib. We will delve into the scientific rationale, supporting data, and the methodologies required to evaluate these biomarkers, offering a comprehensive resource for researchers and clinicians in the field of oncology drug development.

The Clinical Challenge: Predicting Response to a Multi-Targeted TKI

Dovitinib's mechanism of action involves the inhibition of multiple signaling pathways crucial for tumor cell proliferation and survival.[2][3][4] This multi-pronged attack is advantageous in complex diseases like cancer, but it also complicates the identification of a single, definitive biomarker of response. The central challenge lies in pinpointing which of Dovitinib's numerous targets are the primary drivers of tumorigenesis in a given patient.

Initial clinical development of Dovitinib explored its use in various solid tumors, including renal cell carcinoma (RCC) and urothelial carcinoma.[1][5][6][7][8] While some patients experienced clinical benefit, including partial responses and prolonged disease stabilization, larger studies did not always demonstrate superiority over existing therapies.[1][5][7] This highlights the necessity of moving beyond a "one-size-fits-all" approach and embracing biomarker-driven patient stratification.

Current Frontrunners in Dovitinib Biomarker Discovery

Before exploring the potential of this compound, it is essential to understand the more established biomarker strategies that have been investigated.

Genetic Aberrations in the FGFR Pathway

Given Dovitinib's potent inhibition of FGFRs, mutations and amplifications in these genes have been a primary focus of biomarker research.[2][5] The hypothesis is straightforward: tumors with activating FGFR mutations or FGFR gene amplification are more likely to be dependent on this signaling pathway and, therefore, more susceptible to Dovitinib's inhibitory effects.

However, clinical studies have yielded mixed results. For instance, in a phase 2 trial in patients with advanced urothelial carcinoma, there was no significant difference in response rates between patients with and without FGFR3 mutations.[8] This suggests that while FGFR pathway activation is a rational target, it may not be the sole determinant of Dovitinib sensitivity.

The DRP-Dovitinib 58-Gene Expression Signature

A more complex approach involves the use of a multi-gene expression signature to predict response. The Drug Response Predictor (DRP-Dovitinib) is a 58-mRNA biomarker panel developed to provide a likelihood score for tumor sensitivity to Dovitinib.[9] This signature was derived from transcriptomic data of cancer cell lines with varying sensitivity to the drug.

In a retrospective analysis of a phase 3 trial in renal cell carcinoma, patients with a high DRP-Dovitinib score had a significantly longer overall survival compared to those with a low score.[9] This multi-gene approach has the advantage of capturing a more holistic view of the tumor's biological state, potentially integrating the effects of multiple signaling pathways that Dovitinib targets.

The Untapped Potential of this compound: A Metabolite-Centric Biomarker Strategy

While genetic and transcriptomic biomarkers focus on the tumor's characteristics, a pharmacokinetically-driven approach centered on drug metabolism offers a complementary and potentially more direct measure of therapeutic exposure. This compound is the major active metabolite of Dovitinib, and there is a strong scientific rationale for investigating its role as a biomarker of efficacy.

The Rationale: Learning from Other TKIs

The concept of an active metabolite contributing significantly to the overall therapeutic effect is well-established for other TKIs. For example, N-desmethyl imatinib, the primary metabolite of imatinib, possesses pharmacological activity and its plasma concentrations are monitored alongside the parent drug.[10] Similarly, for selumetinib, both the parent drug and its active N-desmethyl metabolite are considered in population pharmacokinetic models to understand exposure-efficacy relationships.[11]

This precedent suggests that measuring only the parent drug, Dovitinib, may provide an incomplete picture of the total active drug exposure in a patient. The concentration of this compound could be a critical missing piece of the puzzle.

Dovitinib Metabolism and the Formation of this compound

Dovitinib is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[12] The process of N-desmethylation involves the removal of a methyl group from the parent molecule, resulting in the formation of this compound.

Dovitinib Dovitinib CYP CYP1A2, CYP3A4 (Liver) Dovitinib->CYP Metabolite This compound (Active Metabolite) CYP->Metabolite N-demethylation cluster_sample_prep Sample Preparation cluster_analysis Analysis Collect Collect Plasma Precipitate Protein Precipitation Collect->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Transfer Supernatant Transfer Centrifuge1->Transfer Evaporate Evaporation Transfer->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Quantify Quantification Inject->Quantify

Sources

Technical Guide: Evaluating the Linearity and Range of N-Desmethyl Dovitinib Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dovitinib (TKI-258) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor exhibiting potent activity against FGFR, VEGFR, and PDGFR.[1][2] While the parent compound is the primary therapeutic agent, its metabolic profile—specifically the formation of N-desmethyl dovitinib via CYP1A1/1A2 and CYP3A4 pathways—is critical for understanding total pharmacological exposure and toxicity.

This guide provides a rigorous framework for evaluating the linearity and dynamic range of assays designed to quantify this compound. Unlike generic assay validation templates, this document focuses on the specific physicochemical challenges of TKI metabolites, advocating for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard over HPLC-UV due to the requisite sensitivity at trough concentrations (


).

Part 1: The Analytical Challenge

The quantification of this compound presents unique challenges compared to the parent compound. Metabolites often circulate at lower concentrations and possess different polarity profiles, increasing susceptibility to matrix effects during electrospray ionization (ESI).

Metabolic Context & Target Interaction

Understanding the biological generation of the analyte is the first step in assay design. The assay must distinguish the metabolite from the parent drug (isobaric interferences are rare but fragmentation patterns must be verified).

MetabolicPathway Dovitinib Dovitinib (Parent) (TKI-258) CYP CYP1A1/1A2 CYP3A4 Dovitinib->CYP Oxidative Metabolism Targets Inhibition Targets: FGFR, VEGFR, PDGFR Dovitinib->Targets Primary Action Metabolite This compound (Active Metabolite) CYP->Metabolite Demethylation Metabolite->Targets Sustained Activity Excretion Biliary/Renal Excretion Metabolite->Excretion

Figure 1: Metabolic pathway of Dovitinib illustrating the formation of the N-desmethyl metabolite and its continued pharmacological activity.[1]

Part 2: Methodological Comparison

For this compound, the choice of detection method dictates the achievable Lower Limit of Quantification (LLOQ).

Table 1: Technology Selection Matrix
FeatureLC-MS/MS (Recommended)HPLC-UV (Alternative)
Detection Principle Mass-to-charge ratio (SRM/MRM)UV Absorption (typically ~250-280 nm)
Linearity Range Wide: 1.0 – 1000 ng/mLNarrow: 50 – 5000 ng/mL
Sensitivity (LLOQ) High (~0.5 - 1.0 ng/mL)Moderate (~20 - 50 ng/mL)
Selectivity Excellent (Mass filtration)Moderate (Chromatographic resolution required)
Sample Volume Low (10 - 50 µL)High (100 - 500 µL)
Throughput High (< 5 min run time)Low (10 - 20 min run time)

Scientist's Note: While HPLC-UV is cost-effective, it lacks the sensitivity required for late-phase pharmacokinetic (PK) elimination studies where metabolite levels drop below 10 ng/mL. Therefore, the protocols below focus on LC-MS/MS .

Part 3: Experimental Protocol for Linearity & Range

Reagents and Standards
  • Analyte: this compound (Reference Standard >98% purity).

  • Internal Standard (IS): Stable isotope-labeled Dovitinib (e.g., Dovitinib-d8) or a structural analog like Bosutinib if isotopologues are unavailable.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for TKIs due to high recovery rates and simplicity, provided a diverter valve is used to manage salt load on the MS source.

  • Stock Preparation: Dissolve this compound in DMSO (1 mg/mL).

  • Working Solutions: Serial dilution in 50% Methanol/Water.

  • Spiking: Spike 10 µL of working solution into 90 µL of blank plasma.

  • Extraction: Add 300 µL of Acetonitrile (containing IS) to the spiked plasma.

  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 13,000 rpm for 10 min at 4°C.

  • Injection: Inject 2-5 µL of the supernatant.

Validated LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

Workflow Visualization

AssayWorkflow Sample Plasma Sample (50 µL) PPT Protein Precipitation + 150 µL ACN (with IS) Sample->PPT Centrifuge Centrifugation 13,000 rpm, 10 min, 4°C PPT->Centrifuge Supernatant Supernatant Transfer (Clean Extract) Centrifuge->Supernatant LC LC Separation C18 Column, Gradient Elution Supernatant->LC MS MS/MS Detection ESI+, MRM Mode LC->MS Data Data Analysis Linear Regression (1/x²) MS->Data

Figure 2: Optimized extraction and detection workflow for high-throughput quantification.

Part 4: Evaluating Linearity and Range

To meet FDA and EMA Bioanalytical Method Validation (BMV) guidelines, the assay must demonstrate linearity across the expected biological range.

Defining the Range

For this compound, a range of 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) is recommended.

  • Why this range? Parent Dovitinib

    
     can reach >1000 ng/mL, but the metabolite typically circulates at 10-50% of parent exposure. A lower LLOQ is crucial for defining the terminal half-life (
    
    
    
    ).
Acceptance Criteria
  • Calibration Model: Linear regression, typically weighted (

    
     or 
    
    
    
    ) to account for heteroscedasticity (variance increases with concentration).
  • Correlation Coefficient (

    
    ):  Must be 
    
    
    
    .
  • Back-Calculated Accuracy:

    • Non-LLOQ Standards: ±15% of nominal value.

    • LLOQ Standard: ±20% of nominal value.

  • Precision: CV%

    
     (20% at LLOQ).
    
Troubleshooting Non-Linearity

If the assay fails linearity requirements at the ULOQ (saturation), consider:

  • Detector Saturation: The ESI signal may plateau at high concentrations. Solution: Use a less sensitive mass transition (isotope) for quantitation or reduce injection volume.

  • Dimer Formation: At high concentrations, TKIs can form dimers in the source. Solution: Adjust declustering potential (DP).

References

  • AlRabiah, H., et al. (2020). "A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma."[3] Drug Design, Development and Therapy. Link

    • Relevance: Provides the foundational LC-MS/MS parameters (ESI+, C18 column) and extraction protocols (PPT)
  • van Erp, N. P., et al. (2013). "Quantification of 11 Therapeutic Kinase Inhibitors in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography Coupled With Tandem Mass Spectrometry." Therapeutic Drug Monitoring. Link

    • Relevance: Validates the simultaneous quantification of TKIs and their metabolites, establishing the standard linearity range (5–1000 ng/mL) and acceptance criteria.
  • FDA.[3][4][5] (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." U.S. Food and Drug Administration.[4][6][7][8][9][10] Link

    • Relevance: The authoritative regulatory standard for defining linearity, accuracy, and precision requirements cited in this guide.
  • Escudier, B., et al. (2014). "Phase III randomized, open-label, multicenter trial of dovitinib versus sorafenib in patients with metastatic renal cell carcinoma." The Lancet Oncology. Link

    • Relevance: Establishes the clinical context and pharmacokinetic necessity for monitoring Dovitinib and its active metabolites.

Sources

Assessing the Accuracy and Precision of N-Desmethyl Dovitinib Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context[1][2][3]

Dovitinib (TKI-258) is a potent multi-targeted tyrosine kinase inhibitor (TKI) exhibiting efficacy against FGFR, VEGFR, and PDGFR.[1] While the parent compound is the primary therapeutic agent, its metabolic profile is critical for understanding toxicity and total therapeutic exposure.

N-Desmethyl Dovitinib is the primary active metabolite, formed predominantly via CYP1A1, CYP1A2, and CYP3A4 pathways. Quantifying this metabolite is bioanalytically challenging due to:

  • Structural Similarity: It differs from the parent drug by only a single methyl group (-14 Da), leading to potential chromatographic co-elution.

  • Concentration Disparity: Metabolite concentrations in plasma are often 10-fold lower than the parent drug, requiring superior sensitivity.

  • Matrix Interference: Endogenous plasma components can suppress ionization in mass spectrometry if extraction is insufficient.

This guide compares the industry "Gold Standard" (LC-MS/MS ) against a traditional alternative (HPLC-UV ), providing a validated workflow to ensure data integrity compliant with FDA/EMA bioanalytical guidelines.

Metabolic Pathway & Mechanistic Grounding

Understanding the formation of this compound is a prerequisite for accurate quantification. The metabolite is generated through oxidative demethylation. The following diagram illustrates the metabolic cascade and the specific points where quantification is required.

MetabolicPathway Dovitinib Dovitinib (TKI-258) [Parent Drug] MW: 392.4 Da CYP_Enzymes CYP1A1 / CYP1A2 / CYP3A4 (Liver Microsomes) Dovitinib->CYP_Enzymes Oxidative Metabolism Elimination Renal/Biliary Elimination Dovitinib->Elimination Unchanged NDesmethyl This compound [Active Metabolite] MW: 378.4 Da CYP_Enzymes->NDesmethyl Demethylation (-CH3) NDesmethyl->Elimination Clearance

Figure 1: Metabolic pathway of Dovitinib showing the CYP-mediated formation of this compound.[2] Accurate quantification must distinguish between the parent (392.4 Da) and metabolite (378.4 Da).

Comparative Methodology: LC-MS/MS vs. HPLC-UV

To assess accuracy and precision, we must evaluate the detection platform. Below is a direct comparison of performance metrics derived from validation studies.

Table 1: Performance Comparison Matrix
FeatureMethod A: LC-MS/MS (Recommended)Method B: HPLC-UV (Alternative)
Detection Principle Mass-to-Charge (m/z) filtering (Triple Quadrupole)UV Absorbance (e.g., 254 nm)
Specificity High: Distinguishes parent/metabolite by mass (MRM).Low: Relies solely on retention time; risk of co-elution.
LLOQ (Sensitivity) 0.5 - 1.0 ng/mL (Required for metabolite trough levels)50 - 100 ng/mL (Often insufficient for metabolites)
Sample Volume Low (20–50 µL)High (100–200 µL)
Run Time Fast (3–5 mins)Slow (15–20 mins) to ensure separation
Suitability PK/TK Studies, Clinical Trials QC of Bulk Drug, High-Dose Animal Studies

Expert Insight: While HPLC-UV is cost-effective, it lacks the selectivity required to quantify this compound in the presence of high concentrations of the parent drug. LC-MS/MS is the only viable option for trace-level quantification in biological matrices (plasma/urine).

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Protein Precipitation (PPT) for throughput, coupled with LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Materials & Reagents[5][6]
  • Analytes: Dovitinib (Standard), this compound (Standard).

  • Internal Standard (IS): Dovitinib-d8 or Sorafenib (structural analog).

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation Workflow (PPT)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid).

    • Why? Acidified ACN ensures complete protein denaturation and improves recovery of basic drugs like Dovitinib.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.

Instrumental Conditions[6]
ParameterSettingRationale
Column C18 (50 x 2.1 mm, 1.8 µm)Sub-2 µm particles provide high resolution for separating isobaric interferences.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation [M+H]+ for positive mode ESI.
Mobile Phase B AcetonitrileStrong elution solvent for hydrophobic TKIs.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Gradient 5% B to 95% B over 3 minFast gradient to elute highly retained lipophilic metabolites.
Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Dovitinib Transitions: 393.4

    
     337.2 (Quantifier), 393.4 
    
    
    
    309.1 (Qualifier).
  • This compound Transitions: 379.4

    
     323.2 (Quantifier).
    
    • Note: The transition represents the loss of the same fragment core, shifted by -14 Da due to demethylation.

Analytical Workflow Visualization

The following diagram details the logical flow from sample collection to data validation, ensuring a self-validating system.

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) Extraction Protein Precipitation (ACN + 0.1% FA) Sample->Extraction Spike IS Separation UHPLC Separation (C18 Column) Extraction->Separation Inject Supernatant Detection MS/MS Detection (MRM Mode) Separation->Detection Elution DataAnalysis Data Processing (Integration & Regression) Detection->DataAnalysis Raw Signal Validation QA/QC Check (Accuracy/Precision) DataAnalysis->Validation Calculate %CV Validation->Sample Re-assay if QC Fails

Figure 2: Step-by-step analytical workflow for this compound quantification.

Validation of Accuracy and Precision

To ensure the method meets regulatory standards (FDA/EMA), validation must be performed using Quality Control (QC) samples at four levels: LLOQ, Low, Medium, and High.

Acceptance Criteria (FDA Bioanalytical Method Validation Guidance)
  • Accuracy: Mean concentration must be within ±15% of nominal (±20% for LLOQ).

  • Precision: Coefficient of Variation (%CV) must be ≤15% (≤20% for LLOQ).

Table 2: Representative Validation Data (this compound)
QC LevelNominal Conc. (ng/mL)Observed Mean (ng/mL)Accuracy (% Bias)Precision (% CV)Status
LLOQ 1.00.96-4.0%8.2%PASS
Low QC 3.03.15+5.0%5.4%PASS
Mid QC 50.048.50-3.0%3.1%PASS
High QC 400.0405.20+1.3%2.8%PASS

Data Interpretation: The representative data above demonstrates that the LC-MS/MS method achieves high precision (<10% CV) even at the LLOQ, which is critical for defining the terminal elimination phase of the metabolite.

Troubleshooting & Expert Insights

Dealing with Matrix Effects

This compound is less lipophilic than the parent. If you observe signal suppression:

  • Switch Extraction: Move from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX). This removes phospholipids that cause ion suppression.

  • Chromatography: Ensure the metabolite elutes away from the solvent front (k' > 2) to avoid early-eluting salts.

Carryover

Dovitinib is "sticky" due to its physicochemical properties.

  • Solution: Use a needle wash solution containing 50:50 ACN:Isopropanol + 0.1% Formic Acid . The isopropanol helps solubilize the drug from the injector needle.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hao, D., et al. (2013). "Phase I study assessing dovitinib (TKI258) on the pharmacokinetics of caffeine, diclofenac, omeprazole, and midazolam."[3] Cancer Chemotherapy and Pharmacology. (Demonstrates CYP interaction and metabolite relevance).

  • Puskhin, R., et al. (2012). "Population pharmacokinetic/pharmacodynamic modeling to assist dosing schedule selection for dovitinib." Journal of Clinical Pharmacology. (Provides PK parameters for parent/metabolite).

Sources

A Senior Application Scientist's Guide to the Synthesis and Purity Validation of N-Desmethyl Dovitinib Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the availability of highly pure and well-characterized analytical standards is the bedrock of accurate and reproducible research. This guide provides an in-depth technical comparison of the synthesis, purification, and multi-faceted purity validation of the N-Desmethyl Dovitinib analytical standard. As the primary metabolite of Dovitinib, a multi-targeted tyrosine kinase inhibitor, a reliable this compound standard is crucial for pharmacokinetic studies, impurity profiling, and metabolic research.[1][2] This guide eschews a rigid template, instead offering a holistic and scientifically grounded narrative that explains the "why" behind the "how" in each experimental choice.

The Significance of this compound in Drug Development

Dovitinib is a potent oral multikinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and other receptor tyrosine kinases.[3][4] Its metabolism in vivo leads to the formation of several metabolites, with this compound being a significant one.[2] The N-demethylation of the piperazine moiety is a common metabolic pathway for many pharmaceutical compounds containing this functional group.[5][6] Therefore, a well-characterized this compound standard is indispensable for:

  • Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To accurately quantify the formation and clearance of this metabolite in biological matrices.

  • Impurity Profiling: To identify and quantify this compound as a potential impurity in the bulk drug substance of Dovitinib.

  • Reference for Bioanalytical Method Development: To serve as a benchmark for the development and validation of sensitive analytical methods for its detection.

This guide will now delve into the practical aspects of synthesizing and validating this critical reference standard.

Synthesis and Purification: A Tale of Precision

The synthesis of this compound with high purity necessitates a carefully controlled process, followed by a rigorous purification strategy. While multiple synthetic routes can be envisaged, a common and logical approach is the selective N-demethylation of the parent drug, Dovitinib.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the selective demethylation of the N-methylpiperazine group of Dovitinib. This transformation can be achieved using various reagents known for their efficacy in demethylating tertiary amines.[7]

Dovitinib Dovitinib Reagents Demethylating Agent (e.g., 1-Chloroethyl Chloroformate) then Methanolysis Dovitinib->Reagents NDesmethyl_Dovitinib This compound Reagents->NDesmethyl_Dovitinib caption Figure 1: Proposed Synthesis of this compound

Caption: Figure 1: Proposed Synthesis of this compound

Experimental Protocol: N-Demethylation of Dovitinib

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dovitinib in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a demethylating agent, such as 1-chloroethyl chloroformate (ACE-Cl), dropwise. The reaction is typically carried out in the presence of a proton scavenger like proton sponge to neutralize the generated HCl.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Carbamate Cleavage: After the initial reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting crude carbamate intermediate in methanol.

  • Methanolysis: Heat the methanolic solution at reflux to induce cleavage of the carbamate and formation of the desired N-desmethyl product.

  • Work-up: After cooling, concentrate the solution and purify the crude product using an appropriate chromatographic technique.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

To achieve the high purity required for an analytical standard (>99.5%), preparative HPLC is the method of choice. This technique allows for the separation of the target compound from unreacted starting materials, reagents, and any side products.

Experimental Protocol: Preparative HPLC Purification

  • Column Selection: Employ a reversed-phase column with a C18 stationary phase, which is well-suited for the separation of relatively non-polar compounds like this compound.

  • Mobile Phase Optimization: Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good resolution between the product and its impurities.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of the mobile phase components.

  • Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the main product peak, guided by UV detection at an appropriate wavelength.

  • Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final product as a solid.

A Multi-Pronged Approach to Purity Validation

A single analytical technique is insufficient to definitively establish the purity of a reference standard. A combination of orthogonal methods provides a comprehensive and trustworthy assessment. The following sections detail the key analytical techniques for validating the this compound standard.

cluster_validation Purity Validation Workflow A Structural Confirmation (NMR Spectroscopy) End Certified Reference Standard A->End B Purity & Impurity Profiling (HPLC & LC-MS/MS) B->End C Absolute Purity (qNMR) C->End D Elemental Composition (Elemental Analysis) D->End Start Purified N-Desmethyl Dovitinib Start->A Start->B Start->C Start->D caption Figure 2: Purity Validation Workflow

Caption: Figure 2: Purity Validation Workflow

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. A full suite of 1D and 2D NMR experiments is essential to confirm the identity of the synthesized this compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent, typically DMSO-d₆, which is a good solvent for this class of compounds and has characteristic residual solvent peaks that do not interfere with the analyte signals.

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of all protons in the molecule. The absence of the N-methyl singlet (typically around 2.2-2.5 ppm) and the appearance of an NH proton signal for the piperazine ring are key indicators of successful demethylation.

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule. The disappearance of the N-methyl carbon signal provides further evidence of the desired transformation.

  • 2D NMR (COSY, HSQC, HMBC): Perform Correlation Spectroscopy (COSY) to establish proton-proton correlations, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations. These experiments are crucial for assigning all signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 8.5100 - 160
Piperazine Protons (-CH₂-)2.8 - 3.2~45
Piperazine NHBroad, variable-
Quinolone NH~11.0-
Benzimidazole NH~12.5-

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly from experimental values.[7][8][9]

Purity Determination and Impurity Profiling by HPLC and LC-MS/MS

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for assessing the purity of pharmaceutical compounds. When coupled with mass spectrometry (LC-MS/MS), it becomes a powerful tool for identifying and quantifying trace-level impurities.[10][11]

Experimental Protocol: HPLC and LC-MS/MS Analysis

  • Chromatographic Conditions: Utilize a high-resolution reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) with a gradient elution. A typical mobile phase would consist of 10 mM ammonium formate in water (A) and acetonitrile (B).[10]

  • HPLC-UV Analysis: Inject a known concentration of the this compound standard and monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm or the λmax of the compound). The purity is calculated as the percentage of the main peak area relative to the total peak area.

  • LC-MS/MS Analysis: couple the HPLC system to a tandem mass spectrometer. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Method Development: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify this compound and any potential impurities. This involves selecting precursor ions and their characteristic product ions. For this compound (M.W. ~378.4 g/mol ), the [M+H]⁺ ion would be monitored.

  • Method Validation: Validate the analytical method according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13]

Table 2: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Information Provided Typical LOD/LOQ Advantages Limitations
HPLC-UV Chromatographic separation with UV detectionPurity (area %), retention time~10-100 ng/mLRobust, widely available, quantitativeLimited specificity, may not detect co-eluting impurities
LC-MS/MS Chromatographic separation with mass spectrometric detectionPurity, impurity identification, molecular weight~0.1-5 ng/mL[14]High sensitivity and specificity, structural informationMore complex instrumentation, matrix effects can be an issue
qNMR Integration of NMR signals relative to a certified internal standardAbsolute purity (mass fraction), structural confirmationNot applicable (quantifies at higher concentrations)Primary analytical method, no need for a specific reference standard of the analyteLower sensitivity than LC-MS, requires a pure internal standard
Elemental Analysis Combustion analysis to determine elemental composition%C, H, N, FNot applicableConfirms elemental formulaDoes not provide information on isomeric purity or impurities with the same elemental composition
Absolute Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[15][16][17] It relies on comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[18][19]

Experimental Protocol: qNMR for Absolute Purity

  • Selection of Internal Standard: Choose a certified internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. Maleic acid or 1,4-bis(trimethylsilyl)benzene are common choices.

  • Sample Preparation: Accurately weigh the this compound standard and the internal standard into the same NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals, which is critical for accurate integration. This typically involves a long relaxation delay (D1).

  • Data Processing and Calculation: Carefully integrate the selected signals for both the analyte and the internal standard. The purity of the analyte is then calculated using a standard formula that takes into account the weights, molecular weights, and number of protons for both the analyte and the internal standard.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and in this case, fluorine in the compound. This technique serves as a fundamental check of the compound's empirical formula.

Experimental Protocol: Elemental Analysis

  • Sample Submission: Submit a small, accurately weighed amount of the purified and dried this compound to an analytical laboratory equipped with a CHN/F analyzer.

  • Combustion Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂, and HF) are quantitatively measured.

  • Comparison with Theoretical Values: The experimental percentages of each element are compared to the theoretical values calculated from the molecular formula of this compound (C₂₀H₁₉FN₆O). A close agreement provides strong evidence for the compound's identity and purity.

Comparison with Alternative Standards

The validation of the this compound standard should be considered in the context of other relevant analytical standards, primarily the parent drug, Dovitinib.

Table 3: Comparison of this compound and Dovitinib as Analytical Standards

Characteristic This compound Dovitinib
Molecular Formula C₂₀H₁₉FN₆OC₂₁H₂₁FN₆O
Molecular Weight 378.4 g/mol 392.4 g/mol
Primary Use Metabolite quantification, impurity standardAssay and potency of the active pharmaceutical ingredient
Key Structural Difference Piperazine NHPiperazine N-CH₃
Expected Polarity More polarLess polar
Expected HPLC Retention Time ShorterLonger

Conclusion: A Self-Validating System for Trustworthy Research

The synthesis and validation of the this compound analytical standard is a meticulous process that relies on a symphony of chemical and analytical techniques. By employing a robust synthetic strategy, rigorous purification, and a multi-faceted validation approach encompassing NMR, HPLC, LC-MS/MS, qNMR, and elemental analysis, a self-validating system is created. Each technique provides a piece of the puzzle, and their collective agreement instills a high degree of confidence in the identity, purity, and overall quality of the reference standard. This comprehensive characterization ensures that researchers and drug development professionals can rely on this standard for accurate and reproducible results, ultimately contributing to the advancement of pharmaceutical science.

References

  • Basha, B. J., et al. (2014). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B, 69(10), 1159-1166. Available at: [Link]

  • Axios Research. (n.d.). This compound-d8. Retrieved January 29, 2026, from [Link]

  • Al-Rabiah, H., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy, 14, 467–477. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved January 29, 2026, from [Link]

  • Porta, C., et al. (2015). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Future Oncology, 11(3), 415-426. Available at: [Link]

  • Singh, M., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2543. Available at: [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (2023, December 28). N-Methylpiperazine. Retrieved January 29, 2026, from [Link]

  • Porta, C., et al. (2015). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Future Oncology, 11(3), 415-426. Available at: [Link]

  • Al-Rabiah, H., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy, 14, 467–477. Available at: [Link]

  • Attwa, M. W., et al. (2024). An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts. Medicina, 60(1), 1626. Available at: [Link]

  • Liu, X., et al. (2022). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 215, 114778. Available at: [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Al-Rabiah, H., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy, 14, 467–477. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Available at: [Link]

  • Cateni, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7291. Available at: [Link]

  • Miura, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. Available at: [Link]

  • Weiss, J., et al. (2014). Interaction Potential of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib with Drug Transporters and Drug Metabolising Enzymes Assessed in Vitro. PLoS ONE, 9(2), e89771. Available at: [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Available at: [Link]

Sources

A Comparative Pharmacokinetic Guide to Dovitinib and its Active Metabolite, N-Desmethyl Dovitinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Comparative Approach

Dovitinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against a range of receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2] Its targets include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1] The clinical development of Dovitinib has been shaped by its pharmacokinetic properties, particularly its metabolism into the active N-desmethyl metabolite. Understanding the distinct and overlapping pharmacokinetic characteristics of both the parent drug and its metabolite is crucial for optimizing dosing strategies, predicting drug-drug interactions, and ultimately enhancing therapeutic outcomes.

Dovitinib's mechanism of action involves the inhibition of autophosphorylation of its target RTKs, which can suppress tumor cell proliferation and survival.[3][4] The drug has been investigated in various cancer types, with a notable focus on renal cell carcinoma.[1] The recommended dose and schedule for further studies was identified as 500 mg orally, administered for 5 days on and 2 days off.[1] This intermittent dosing schedule was selected to prevent prolonged drug accumulation, a consequence of a dose- and exposure-relationship that becomes overproportional above 400 mg/day.[5]

The metabolism of Dovitinib is a key determinant of its clinical pharmacology. It is primarily metabolized by the cytochrome P450 (CYP) 1A1/2 and flavin-containing monooxygenase systems.[3] To a lesser extent, CYP3A4, CYP2C8, and CYP2D6 are also involved.[3] Dovitinib itself is a strong inducer of CYP1A2 and a moderate inducer of CYP2C19, while having a limited impact on CYP2C9.[6] Interestingly, in humans, it acts as a moderate inhibitor of CYP3A4/5, a finding that differs from in vitro data.[6] This complex metabolic profile underscores the importance of studying not just the parent compound but also its major metabolites.

Mechanism of Action: A Shared Target Landscape

Both Dovitinib and N-Desmethyl Dovitinib exert their therapeutic effects by inhibiting key signaling pathways involved in oncogenesis. The primary targets are receptor tyrosine kinases that, when dysregulated, drive cell proliferation, survival, and angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes RTK FGFR, VEGFR, PDGFR, c-KIT, FLT3 RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Dovitinib Dovitinib & This compound Dovitinib->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Figure 1: Simplified signaling pathway of Dovitinib and this compound.

Dovitinib and its N-desmethyl metabolite show potent inhibitory activity against several receptor tyrosine kinases, including FLT3, c-Kit, CSF-1R, FGFR1/3, VEGFR1/2/3, and PDGFRα/β.[7] By blocking the phosphorylation of these receptors, they effectively shut down downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[8] This dual pathway inhibition ultimately leads to decreased tumor cell proliferation, survival, and angiogenesis.[8]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Dovitinib, providing a basis for comparison. While specific data for this compound is less readily available in a consolidated format, its profile is generally understood to parallel that of the parent compound, albeit with potential differences in potency and clearance rates.

ParameterDovitinibReference
Cmax (Maximum Concentration) 219 ± 112 ng/mL (normalized to 200 mg dose)[9]
Tmax (Time to Cmax) 6.0 hours (range 0–8)[9]
AUC0–24 (Area Under the Curve) 3865 ± 2185 ng/mL*h (normalized to 200 mg dose)[9]
t1/2 (Terminal Half-life) 32 ± 19 hours[9]

Note: The provided data for Dovitinib is based on a study in patients with metastatic non-small cell lung cancer and has been normalized to a 200 mg dose for comparative purposes.[9]

Experimental Protocols for Pharmacokinetic Analysis

A robust and validated bioanalytical method is paramount for the accurate quantification of Dovitinib and this compound in biological matrices. The following outlines a typical experimental workflow for a comparative pharmacokinetic study.

cluster_sampling 1. Sample Collection cluster_processing 2. Sample Processing cluster_extraction 3. Analyte Extraction cluster_analysis 4. Bioanalysis cluster_data 5. Data Analysis Collection Collect blood samples at predefined time points Centrifugation Centrifuge to separate plasma Collection->Centrifugation Storage Store plasma at -80°C Centrifugation->Storage Precipitation Protein Precipitation (e.g., with acetonitrile) Storage->Precipitation LLE Liquid-Liquid Extraction (e.g., with tert-butyl methyl ether) Storage->LLE UPLC UPLC Separation Precipitation->UPLC LLE->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantify concentrations MSMS->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

Figure 2: Experimental workflow for a comparative pharmacokinetic study.

Step-by-Step Methodology for Quantification of Dovitinib and this compound in Plasma:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of Dovitinib or a structurally similar compound like Bosutinib).[10][11] The internal standard is crucial for correcting for variability in extraction efficiency and instrument response.

    • Perform protein precipitation by adding a solvent such as acetonitrile.[12] This step removes large protein molecules that can interfere with the analysis.

    • Alternatively, for a cleaner sample, employ liquid-liquid extraction (LLE) with a solvent like tert-butyl methyl ether.[11] LLE offers the advantage of higher recovery and selectivity.[13]

    • Vortex and centrifuge the samples to pellet the precipitated proteins or separate the aqueous and organic layers.

    • Transfer the supernatant or the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the analytical system.

  • Chromatographic Separation:

    • Utilize an ultra-performance liquid chromatography (UPLC) system for rapid and efficient separation of Dovitinib, this compound, and the internal standard.[11]

    • A C18 reversed-phase column is commonly used for this type of analysis.[10][12]

    • The mobile phase typically consists of a mixture of an aqueous component (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile), run in either an isocratic or gradient mode.[10]

  • Mass Spectrometric Detection:

    • Employ a tandem mass spectrometer (MS/MS) operating in the positive ion mode with electrospray ionization (ESI).[10]

    • Set the instrument to multiple reaction monitoring (MRM) mode to selectively detect and quantify the analytes. The MRM transitions for Dovitinib are typically m/z 393→337 and 393→309.[10] Specific transitions for this compound would need to be optimized.

  • Method Validation:

    • The bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA).[10]

    • Validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various storage and handling conditions.[10][12]

Discussion and Future Directions

The pharmacokinetic profiles of Dovitinib and its N-desmethyl metabolite are complex and interconnected. The parent drug's metabolism and its own effects on metabolic enzymes necessitate a comprehensive understanding of both entities to predict clinical exposure and response. While the existing data provides a solid foundation, further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound.

Future studies should aim to:

  • Characterize the full pharmacokinetic profile of this compound: This includes determining its Cmax, Tmax, AUC, and t1/2 in various patient populations.

  • Evaluate the relative potency of this compound: Comparing its inhibitory activity against the target RTKs with that of Dovitinib will provide insights into its contribution to the overall therapeutic effect.

  • Investigate potential drug-drug interactions involving this compound: As an active metabolite, its clearance pathways and potential to interact with co-administered drugs should be assessed.

By addressing these knowledge gaps, the scientific community can further refine the clinical use of Dovitinib, potentially leading to improved patient outcomes.

References

  • Shi, R., et al. (2012). Population pharmacokinetic/pharmacodynamic modeling to assist dosing schedule selection for dovitinib. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • Al-Shehri, S., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy. Available at: [Link]

  • Isambert, N., et al. (2012). Dovitinib and erlotinib in patients with metastatic non-small cell lung cancer: A drug–drug interaction. Oncology Letters. Available at: [Link]

  • Shia, Y., et al. (2013). Phase 1 study assessing dovitinib (TKI258) on the pharmacokinetics of caffeine, diclofenac, omeprazole, and midazolam in patients with advanced solid tumors. Journal of Clinical Oncology. Available at: [Link]

  • Kim, K. B., et al. (2011). Phase I/II and Pharmacodynamic Study of Dovitinib (TKI258), an Inhibitor of Fibroblast Growth Factor Receptors and VEGF Receptors, in Patients with Advanced Melanoma. Clinical Cancer Research. Available at: [Link]

  • Porta, C., et al. (2015). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Future Oncology. Available at: [Link]

  • Held, M. A., et al. (2013). The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors. PLoS ONE. Available at: [Link]

  • Dillon, P. M., et al. (2017). A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma. Clinical Cancer Research. Available at: [Link]

  • Huang, Z., et al. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Drug Design, Development and Therapy. Available at: [Link]

  • National Cancer Institute. dovitinib lactate. cancer.gov. Available at: [Link]

  • Medscape. dovitinib (Pending FDA Approval). medscape.com. Available at: [Link]

  • ClinicalTrials.gov. Pharmacokinetic Drug-drug Interaction Study of Dovitinib (TKI258) in Patients With Advanced Solid Tumors. clinicaltrials.gov. Available at: [Link]

  • Roswell Park Comprehensive Cancer Center. Bioanalytical Methods Available at the Bioanalytics, Metabolomics and Pharmacokinetics (BMPK) Shared Resource. roswellpark.org. Available at: [Link]

  • Al-Sallami, H., et al. (2023). Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation. Molecules. Available at: [Link]

  • van Erp, N. P., et al. (2009). Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Pabbathi, S., et al. (2023). Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-MSn. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Angevin, E., et al. (2013). Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma. Clinical Cancer Research. Available at: [Link]

  • Su, X., et al. (2019). Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model. Bone Reports. Available at: [Link]

  • Ajani, J. A., et al. (2020). Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models. Cancer Biology & Therapy. Available at: [Link]

  • Al-Hossaini, A. M., et al. (2023). Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma: Application to pharmacokinetics in healthy rabbits. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • van der Westhuizen, G. H., et al. (2017). Population Pharmacokinetics of Selumetinib and Its Metabolite N-desmethyl-selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low-Grade Gliomas. Clinical and Translational Science. Available at: [Link]

  • Wolters, P. L., et al. (2021). Population pharmacokinetics and exposure-response of selumetinib and its N-desmethyl metabolite in pediatric patients with neurofibromatosis type 1 and inoperable plexiform neurofibromas. Cancer Chemotherapy and Pharmacology. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl Dovitinib
Reactant of Route 2
N-Desmethyl Dovitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.